DBHDA
Descripción
Propiedades
IUPAC Name |
2,5-dibromohexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXNAQEJOGNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)Br)C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313350 | |
| Record name | 2,5-Dibromohexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-96-0 | |
| Record name | 2,5-Dibromohexanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromohexanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dibromohexanediamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromohexanediamide, commonly referred to as DBHDA, is a bifunctional chemical reagent that has emerged as a valuable tool in protein engineering and chemical biology. Its primary utility lies in the selective conversion of cysteine residues to dehydroalanine (B155165) (Dha) within peptides and proteins. This transformation opens avenues for a variety of site-specific protein modifications, which are crucial for the development of novel therapeutics, including antibody-drug conjugates (ADCs), and for the study of post-translational modifications (PTMs). This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 2,5-Dibromohexanediamide, with a focus on detailed experimental protocols and its mechanism of action.
Chemical Properties and Characterization
2,5-Dibromohexanediamide is a symmetrical molecule containing two amide functional groups and two bromine atoms at the α-positions to the carbonyl carbons. This structure is key to its reactivity towards nucleophilic amino acid residues.
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Dibromohexanediamide is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 99584-96-0 | [1] |
| Molecular Formula | C₆H₁₀Br₂N₂O₂ | [1] |
| Molecular Weight | 301.96 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 196 °C | [3] |
| Boiling Point | 492.8 ± 45.0 °C (Predicted) | [3] |
| Density | 1.932 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Data
The structural identity and purity of 2,5-Dibromohexanediamide can be confirmed using various spectroscopic techniques. Key data are summarized in Table 2.
| Spectroscopy | Data | Reference |
| ¹H NMR | (400 MHz, d₆-DMSO) δ: 7.67 (s, 2H, NH₂), 7.29 (s, 2H, NH₂), 4.33 (m, 2H, CBrH), 2.04 (m, 2H, CH₂) | [4] |
| IR (ATR) | 3340, 3172, 1665, 1443, 1322, 1251, 1195, 820, 802, 769, 637, 613 cm⁻¹ | [4] |
| HRMS (ESI+) | (M⁷⁹Br⁷⁹Br+H⁺) Calcd: 300.9182, Found: 300.9186; (M⁷⁹Br⁸¹Br+H⁺) Calcd: 302.9161, Found: 302.9164 | [4] |
Synthesis of 2,5-Dibromohexanediamide
The synthesis of 2,5-Dibromohexanediamide is typically achieved through a multi-step process starting from adipic acid. Historical methods, such as the one developed by W. H. Perkin Jr., involved the conversion of adipic acid to its diacyl chloride, followed by bromination, esterification, and finally amidation.[4] A more contemporary and safer protocol, avoiding the use of hazardous solvents like carbon tetrachloride, has been established and is detailed below.[4]
Synthetic Workflow
The modern synthesis of 2,5-Dibromohexanediamide can be visualized as a two-step process from adipic acid.
References
The Mechanism of DBHDA-Mediated Cysteine Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism, applications, and experimental considerations for the use of 2,5-dibromohexanediamide (DBHDA) in the site-specific conversion of cysteine to dehydroalanine (B155165) (Dha). This powerful chemical tool enables a wide range of protein modifications and has become a cornerstone for advanced studies in chemical biology, drug development, and proteomics.
Introduction: The Significance of Dehydroalanine
Dehydroalanine (Dha) is an unsaturated amino acid that, while found in some natural products, is primarily utilized in protein science as a versatile chemical handle.[1][2][3] Its α,β-unsaturated carbonyl moiety acts as a Michael acceptor, making it susceptible to conjugate addition reactions with a variety of soft nucleophiles.[4][5] This reactivity allows for the site-specific installation of a diverse array of chemical modifications, including:
-
Post-Translational Modification (PTM) Mimics: Installation of groups that mimic natural PTMs like glycosylation, phosphorylation, and acetylation.[4]
-
Bioconjugation: Attachment of probes, dyes, and drug molecules, crucial for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[4]
-
Protein Engineering: Introduction of unnatural amino acids to probe or alter protein function.
The conversion of cysteine, a naturally occurring amino acid, into Dha is a key strategy for introducing this functionality into proteins. Cysteine's unique nucleophilicity makes it an ideal target for selective chemical transformation.[4] Among the reagents developed for this purpose, 2,5-dibromohexanediamide (this compound) has emerged as a mild, selective, and efficient option.[5][6]
The Core Mechanism: Bis-Alkylation and Elimination
The conversion of cysteine to dehydroalanine by this compound proceeds through a two-step mechanism: a bis-alkylation of the cysteine thiol followed by an elimination reaction.[4][6] This process is typically performed in an aqueous system under basic conditions (high pH) and at a moderately elevated temperature (e.g., 37°C).[4]
-
Initial Alkylation: The process begins with the nucleophilic attack of the cysteine thiolate anion on one of the electrophilic carbons of this compound, displacing a bromide ion.
-
Intramolecular Cyclization (Second Alkylation): The resulting thioether undergoes a rapid intramolecular alkylation, where the sulfur atom attacks the second electrophilic carbon of the this compound molecule. This step forms a transient cyclic sulfonium (B1226848) salt intermediate.[6][7]
-
Elimination: The formation of the sulfonium salt activates the β-proton of the cysteine residue, making it acidic. A base present in the reaction mixture abstracts this proton, leading to a β-elimination reaction. This step breaks the C-S bond, releasing the cyclic thioether byproduct and forming the dehydroalanine residue.
Recent mechanistic studies suggest the involvement of a sulfonium ylide intermediate.[6][8] In this proposed mechanism, the sulfonium intermediate forms an ylide that acts as an internal base, abstracting a proton from the protein backbone to initiate the elimination.[6][8]
Below is a diagram illustrating the chemical pathway of cysteine conversion to dehydroalanine using this compound.
References
- 1. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to Post-Translational Mutagenesis with 2,5-Dibromohexanediamide (DBHDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are crucial regulatory mechanisms that vastly expand the functional diversity of the proteome. The study of PTMs is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. Post-translational mutagenesis is a powerful chemical biology tool that enables the site-specific installation of natural and unnatural amino acid side chains into recombinant proteins, thereby mimicking various PTMs. This guide provides a comprehensive technical overview of a key reagent in this field, 2,5-Dibromohexanediamide (DBHDA), for the conversion of cysteine residues to dehydroalanine (B155165) (Dha), a versatile chemical handle for subsequent protein modifications.
This compound: A Key Reagent for Dehydroalanine Formation
This compound is a water-soluble and stable reagent that facilitates the efficient and selective conversion of cysteine to dehydroalanine on proteins.[1] This transformation is the cornerstone of this post-translational mutagenesis approach, creating an electrophilic Michael acceptor (the Dha residue) that can be targeted by a wide array of nucleophiles to introduce desired modifications.[2][3]
Mechanism of Action
The conversion of cysteine to dehydroalanine by this compound proceeds via a bis-alkylation and elimination mechanism. The reaction is initiated by the nucleophilic attack of the cysteine thiol on one of the electrophilic carbons of this compound, followed by an intramolecular cyclization to form a sulfonium (B1226848) ion intermediate. Subsequent base-mediated elimination results in the formation of the dehydroalanine residue. Recent studies suggest this proceeds through a "carba-Swern" type mechanism involving a sulfonium ylide intermediate.
Experimental Protocols
Synthesis of 2,5-Dibromohexanediamide (this compound)
While commercially available, this compound can be synthesized in the laboratory. A common method involves the following steps:
-
Starting Material: Adipic acid.
-
Chlorination: Adipic acid is treated with thionyl chloride to yield adipoyl dichloride.
-
Bromination: The adipoyl dichloride is then brominated using N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid.
-
Amidation: The resulting 2,5-dibromoadipoyl dichloride is reacted with aqueous ammonia (B1221849) to yield 2,5-dibromohexanediamide.
Note: This synthesis should be performed by trained chemists in a well-ventilated fume hood, as it involves hazardous reagents.
General Protocol for Cysteine to Dehydroalanine Conversion
This protocol outlines the general steps for converting a cysteine residue in a protein to dehydroalanine using this compound.
Materials:
-
Protein containing a single, solvent-accessible cysteine residue.
-
This compound stock solution (e.g., 0.5 M in DMF, freshly prepared).[4]
-
Reaction Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Reducing agent (e.g., TCEP) if the protein has disulfide bonds that need to remain intact, though this compound is generally compatible with disulfides.[5]
-
Quenching reagent (e.g., a thiol-containing compound like β-mercaptoethanol).
-
Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation: Ensure the protein is pure and in the correct buffer. If necessary, reduce and alkylate any unwanted cysteine residues, leaving only the target cysteine available for modification.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the this compound stock solution. A typical starting point is a final this compound concentration of 50 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours with gentle shaking.[2] The optimal time and temperature may need to be determined empirically for each protein.
-
Quenching: (Optional) Quench the reaction by adding an excess of a thiol-containing reagent to react with any remaining this compound.
-
Purification: Remove excess this compound and byproducts by desalting or dialysis into the desired buffer for the next step.
-
Analysis: Confirm the conversion of cysteine to dehydroalanine by mass spectrometry. A successful conversion will result in a mass decrease of 34 Da.[2]
General Protocol for Michael Addition to Dehydroalanine
This protocol describes the modification of the dehydroalanine-containing protein with a nucleophile via Michael addition.
Materials:
-
Dehydroalanine-containing protein.
-
Nucleophile of interest (e.g., thiols, amines, phosphines).
-
Reaction Buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.0.
-
Desalting column or other protein purification system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the dehydroalanine-containing protein with an excess of the desired nucleophile. The optimal concentration of the nucleophile will vary depending on its reactivity.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from a few hours to overnight.[6]
-
Purification: Purify the modified protein from excess nucleophile and byproducts using appropriate chromatography techniques (e.g., size-exclusion, ion-exchange, or affinity chromatography).
-
Analysis: Characterize the final modified protein by mass spectrometry to confirm the addition of the nucleophile and determine the reaction efficiency.
Quantitative Data
The efficiency of both the dehydroalanine conversion and the subsequent Michael addition can be influenced by several factors, including the protein context, the specific nucleophile used, and the reaction conditions. The following tables provide a summary of reported quantitative data to guide experimental design.
Table 1: Reaction Conditions and Yields for this compound-Mediated Dehydroalanine Formation
| Protein | This compound Concentration | Temperature (°C) | Time (h) | pH | Yield (%) | Reference |
| SD–Aβ40-K28C | Not specified | 37 | 3 | Not specified | High (qualitative) | [2] |
| Histone H3 | Not specified | 37 | 1-3 | 8.0 | High (qualitative) | [2] |
| General Protocol | 50 mM | 37 | 1.5 | 8.0 | Not specified | [4][5] |
| Ubiquitin mutants | Not specified | 37 | overnight | 7.0-9.0 | up to ~90% | [7] |
Table 2: Comparison of Nucleophiles for Michael Addition to Dehydroalanine
| Nucleophile Type | Example Nucleophile | Protein Context | Reaction Conditions | Yield (%) | Reference |
| Thiol | Sodium thiophosphate | SD–Aβ40-Dha26 | 37°C, 6h, 1.5 M urea | High (qualitative) | [2] |
| Thiol | N-acetylcysteamine | SD–Aβ40-Dha28 | 37°C, 6h, 1.5 M urea | High (qualitative) | [2] |
| Amine | Benzylamine | C2Am-Dha95 | 25°C, 3h, pH 8.0 | >95% | [6] |
| Amine | Histamine | C2Am-Dha95 | 37°C, 24h, pH 8.0 | >95% | [6] |
| Phosphine | Various functional phosphines | Dha-containing peptides | Mild conditions | High (qualitative) | [8] |
| Sulfinic Acid | Sodium ethyl sulfinate | Dha-containing protein | 37°C, 24h, pH 7.4 | High (qualitative) | [3] |
Visualization of Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate the experimental workflow and the application of this methodology in studying signaling pathways.
Experimental Workflow
Caption: A schematic overview of the two-step process for post-translational mutagenesis using this compound.
Application in Studying Phosphorylation Signaling
This technique can be used to generate homogeneously phosphorylated proteins to study their role in signaling cascades. For example, generating a specific phospho-form of a kinase allows for the dissection of its activation mechanism.
Caption: Workflow for generating a kinase with a phosphorylation mimic to study its downstream signaling.
Application in Studying Glycosylation
The this compound method can be used to install glycosylation mimics to investigate their role in protein folding, stability, and cell-surface recognition events.
Caption: Using a glycosylation mimic to study ligand binding and receptor-mediated signaling.
This compound Stability and Off-Target Effects
Stability
This compound is a relatively stable solid that can be stored at 4°C.[9] Stock solutions in DMF should be prepared fresh for each experiment to ensure optimal reactivity.[4] In aqueous buffers, the stability of this compound can be influenced by pH and temperature, with hydrolysis being a potential degradation pathway. It is advisable to perform reactions in a timely manner after adding the this compound solution to the protein.
Off-Target Effects
The primary off-target concern with reagents that modify cysteine is the potential for reaction with other nucleophilic amino acid side chains. However, the reaction of this compound is highly selective for the sulfhydryl group of cysteine under the recommended reaction conditions.
-
Methionine: Methionine residues, which contain a thioether side chain, are susceptible to oxidation. While this compound itself is not a strong oxidizing agent, care should be taken to avoid oxidative conditions during the reaction and purification steps. Some studies suggest that methionine can be a "hopping" site in electron transfer reactions, but direct reaction with this compound is not a commonly reported side reaction.[10]
-
Other Nucleophilic Residues: The side chains of lysine, histidine, and tyrosine are also nucleophilic. However, at the typical reaction pH of around 8.0, the cysteine thiol is significantly more nucleophilic, ensuring high selectivity.
Conclusion
Post-translational mutagenesis using this compound to generate dehydroalanine is a robust and versatile strategy for the site-specific modification of proteins. This technique provides researchers with a powerful tool to generate homogeneously modified proteins, enabling detailed studies of the functional consequences of PTMs in a wide range of biological processes, from fundamental signal transduction to the development of novel protein therapeutics. Careful optimization of reaction conditions and thorough analytical characterization are essential for the successful application of this powerful technology.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yxb.hbust.edu.cn [yxb.hbust.edu.cn]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in late-stage protein modification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Peripheral methionine residues impact flavin photoreduction and protonation in an engineered LOV-domain light sensor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2,5-Dibromohexanediamide (DBHDA) in Protein Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of protein engineering, the ability to introduce precise, site-specific modifications into proteins is paramount for elucidating biological function, developing novel therapeutics, and creating new biomaterials. Post-translational modifications (PTMs) play a crucial role in regulating protein activity, localization, and interaction with other molecules. However, the heterogeneous and often substoichiometric nature of PTMs in biological systems presents a significant challenge for their study. Post-translational chemical mutagenesis has emerged as a powerful strategy to overcome this obstacle, enabling the site-specific installation of a wide array of natural and unnatural amino acid side chains into recombinant proteins. At the core of this methodology lies the conversion of a genetically encoded cysteine residue into the reactive α,β-unsaturated amino acid, dehydroalanine (B155165) (Dha). 2,5-Dibromohexanediamide (DBHDA) has been established as a key reagent in this process, offering a robust and efficient means to generate the versatile Dha handle for subsequent protein functionalization. This technical guide provides an in-depth overview of the role of this compound in protein engineering, detailing its mechanism of action, experimental protocols, and applications.
The this compound-Mediated Conversion of Cysteine to Dehydroalanine
This compound is a water-soluble and stable reagent that facilitates the conversion of cysteine to dehydroalanine through a bis-alkylation and elimination reaction sequence.[1] This transformation is highly selective for cysteine residues, a key feature for its application in complex protein environments. The reactivity of this compound allows for the modification of cysteine residues that can be introduced at specific sites within a protein's sequence via standard site-directed mutagenesis techniques.
The resulting dehydroalanine residue contains an electrophilic double bond, rendering it susceptible to a variety of nucleophilic addition reactions, most notably Michael additions. This reactivity allows for the introduction of a diverse range of functionalities, including mimics of natural PTMs, fluorescent probes, cross-linking agents, and payloads for antibody-drug conjugates (ADCs).
Quantitative Data on this compound-Mediated Reactions
The efficiency of the this compound-mediated conversion of cysteine to dehydroalanine can be influenced by several factors, including the protein substrate, reaction pH, temperature, and the concentration of the reagent. While yields are often protein-dependent, several studies have reported high conversion rates.
| Protein/Peptide | Cysteine Position | Reagent | Reaction Conditions | Conversion Yield (%) | Reference |
| Ubiquitin | G76C | This compound | pH 8.0, 37°C, 1.5 h | >95 | [2] |
| Amyloid-β (1-40) fusion protein | S26C | This compound | Not specified | Efficient conversion observed by MS | [3] |
| Amyloid-β (1-40) fusion protein | K28C | This compound | Not specified | Efficient conversion observed by MS | [3] |
| Histone H3 | Multiple Cys mutants | This compound | pH 8.0, RT for 45 min then 37°C for 90 min | High | [2] |
| Subtilisin BPN' | S221C | This compound | Not specified | Not specified | [4] |
| Antibody Fragment (Fab) | Engineered Cys | This compound | Not specified | Successful modification for ADC | [4] |
Table 1: Summary of Reported this compound-Mediated Cysteine to Dehydroalanine Conversions. This table provides a selection of examples from the literature, highlighting the versatility of this compound across different protein scaffolds. The yields are often reported qualitatively as "high" or "efficient" based on mass spectrometry analysis. For detailed quantitative analysis, refer to the specific publications.
Experimental Protocols
General Protocol for this compound-Mediated Conversion of Cysteine to Dehydroalanine
This protocol provides a general framework for the conversion of a cysteine-containing protein to its dehydroalanine-containing counterpart using this compound. Optimization of specific parameters may be required for different protein substrates.
Materials:
-
Cysteine-containing protein of interest
-
2,5-Dibromohexanediamide (this compound)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Desalting column (e.g., PD-10)
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Protein Preparation: Ensure the target cysteine residue is in its reduced form. If necessary, treat the protein solution with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature.
-
Buffer Exchange: Exchange the protein into the reaction buffer (pH 8.0) using a desalting column to remove the reducing agent. The protein concentration should typically be in the range of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a fresh stock solution of this compound in an organic solvent such as DMF or DMSO. A typical concentration is 100 mg/mL.
-
Reaction Setup: Add the this compound stock solution to the protein solution to achieve a final this compound concentration of approximately 50 mM (a large molar excess is typically used). The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by LC-MS by observing the mass shift corresponding to the conversion of cysteine to dehydroalanine (-34 Da).
-
Purification: Upon completion, remove the excess this compound and byproducts by buffer exchange using a desalting column or through dialysis against a suitable buffer.
-
Characterization: Confirm the identity and purity of the dehydroalanine-containing protein using LC-MS and/or other analytical techniques such as SDS-PAGE.
Visualizations: Mechanism and Workflow
This compound Reaction Mechanism
The conversion of cysteine to dehydroalanine by this compound proceeds through a two-step mechanism involving bis-alkylation followed by an elimination reaction.
References
A Comprehensive Technical Guide to the Safe Handling of 2,5-Dibromohexanediamide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 2,5-Dibromohexanediamide (DBHDA) in a laboratory setting. Designed for professionals in research and drug development, this document outlines the known hazards, necessary personal protective equipment (PPE), emergency procedures, and proper disposal methods associated with this compound.
Chemical and Physical Properties
2,5-Dibromohexanediamide is a solid organic compound utilized in bioconjugation chemistry, particularly for the conversion of cysteine residues in proteins to dehydroalanine (B155165).[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 99584-96-0[3][4] |
| Molecular Formula | C₆H₁₀Br₂N₂O₂[4] |
| Molecular Weight | 301.96 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 196 °C |
| Boiling Point | 492.8±45.0 °C (Predicted) |
| Density | 1.932±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Temperature | 2-8°C[4] |
Hazard Assessment and Toxicological Information
GHS Hazard Classification: [4]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
Due to the lack of specific data on carcinogenicity, mutagenicity, and reproductive toxicity, it is prudent to handle 2,5-Dibromohexanediamide with the assumption that it may pose additional, uncharacterized risks. As a combustible solid, it should be stored away from ignition sources.[4]
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn when handling 2,5-Dibromohexanediamide:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Eye and Face Protection: Safety goggles or a face shield must be worn to protect against splashes and airborne particles.[3]
-
Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
Experimental Protocol: Conversion of Cysteine to Dehydroalanine
2,5-Dibromohexanediamide is a key reagent for the site-specific conversion of cysteine to dehydroalanine in peptides and proteins.[1][2] This reaction enables further chemical modifications for applications in drug development and proteomics.
Materials:
-
Cysteine-containing peptide or protein
-
2,5-Dibromohexanediamide (this compound)
-
Aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH may need optimization, typically around 8-9)
-
Quenching reagent (e.g., a thiol-containing compound like dithiothreitol)
-
Purification system (e.g., HPLC or FPLC)
Procedure:
-
Dissolve the cysteine-containing peptide or protein in the chosen aqueous buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of 2,5-Dibromohexanediamide in an organic solvent such as DMSO.
-
Add a molar excess of the this compound solution to the peptide/protein solution. The optimal molar ratio and reaction time should be determined empirically for each specific substrate.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation. Monitor the reaction progress using an appropriate analytical technique, such as mass spectrometry.
-
Once the conversion is complete, quench the reaction by adding a thiol-containing reagent to consume any unreacted this compound.
-
Purify the modified peptide or protein using a suitable chromatography method to remove excess reagents and byproducts.
Caption: Reaction pathway for the conversion of cysteine to dehydroalanine using this compound.
Safe Handling and Storage Workflow
A systematic approach to handling and storing 2,5-Dibromohexanediamide is crucial to maintain a safe laboratory environment.
Caption: A logical workflow for the safe handling of 2,5-Dibromohexanediamide in a lab.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response:
-
Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[3]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team. Ensure the area is well-ventilated and prevent entry.
Waste Disposal
2,5-Dibromohexanediamide and any materials contaminated with it should be disposed of as hazardous chemical waste. As a halogenated organic compound, it must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[5][6][7] Do not mix with non-halogenated waste streams to avoid increased disposal costs and complexities.[7] Follow all local, state, and federal regulations for hazardous waste disposal.
References
An In-depth Technical Guide on the Stability and Storage of 2,5-Dibromohexanediamide (DBHDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for 2,5-Dibromohexanediamide (DBHDA). Given the limited publicly available stability data, this document summarizes existing information and offers a framework for researchers to conduct detailed stability studies.
Introduction to this compound
2,5-Dibromohexanediamide (this compound) is a bifunctional reagent utilized in synthetic biology and chemical biology. Its primary application is the conversion of cysteine residues in peptides and proteins to dehydroalanine (B155165) (Dha).[1] This conversion is a valuable tool for post-translational protein modification, enabling the introduction of unique chemical functionalities for various applications, including the synthesis of antibody-drug conjugates.
Recommended Storage Conditions and Stability
The stability of this compound is critical for its effective use in research and development. Improper storage can lead to degradation, resulting in reduced reactivity and the potential for side reactions. The following tables summarize the recommended storage conditions and reported stability data from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Supplier/Source | Recommended Storage Temperature |
| R&D Systems | +4°C |
| MedChemExpress | -20°C (Powder) |
| CymitQuimica | -20°C (Long term) |
Table 2: Reported Stability of this compound
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | MedChemExpress[1] |
| Powder | 4°C | 2 years | MedChemExpress[1] |
| In solvent | -80°C | 6 months | MedChemExpress[1] |
| In solvent | -20°C | 1 month | MedChemExpress[1] |
Note: "In solvent" stability is dependent on the specific solvent used. This compound is reported to be soluble up to 100 mM in DMSO.
This compound-Mediated Conversion of Cysteine to Dehydroalanine
The utility of this compound is centered on its ability to modify cysteine residues. The reaction proceeds via a bis-alkylation of the cysteine thiol, followed by an elimination reaction to yield dehydroalanine. Understanding this primary reaction is crucial when investigating the stability of this compound, as any degradation of the reagent will impair this conversion.
Caption: this compound converts cysteine to dehydroalanine via a thioether intermediate.
Proposed Experimental Protocols for In-Depth Stability Assessment
Due to the lack of comprehensive, publicly available stability data for this compound, researchers should consider conducting their own stability studies, particularly for critical applications. The following sections outline recommended experimental workflows.
Forced degradation studies are essential to identify potential degradation pathways and degradation products. This information is crucial for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
A typical forced degradation study would involve exposing this compound solutions to the following conditions:
-
Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Conditions: 0.1 M NaOH at room temperature.
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Solid and solution forms at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Samples should be collected at various time points and analyzed by a stability-indicating method.
A stability-indicating analytical method is crucial for accurately quantifying the active ingredient and its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Key steps in method development and validation include:
-
Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a good starting point.
-
Detection Wavelength: Determine the UV absorbance maximum of this compound to ensure sensitive detection.
-
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusions and Recommendations
While suppliers provide basic storage recommendations, a comprehensive understanding of this compound's stability requires further investigation. For critical applications in drug development and quantitative research, it is highly recommended that dedicated stability studies are performed. These studies should aim to:
-
Confirm the optimal long-term storage conditions for both solid this compound and its solutions.
-
Identify potential degradation products and pathways under various stress conditions.
-
Establish a validated stability-indicating analytical method for accurate quantification.
By following the proposed experimental frameworks, researchers can ensure the reliability and reproducibility of their experiments involving this compound.
References
Methodological & Application
Protocol for Site-Specific Cysteine to Dehydroalanine Conversion using DBHDA
Application Note: A Robust and Versatile Method for Protein Engineering and Drug Development
This application note provides a detailed protocol for the chemical conversion of cysteine (Cys) to dehydroalanine (B155165) (Dha) in proteins and peptides using 2,5-dibromohexanediamide (DBHDA). This transformation is a cornerstone of modern bioconjugation and synthetic biology, enabling the introduction of a versatile chemical handle for a wide array of subsequent modifications.[1][2][3] Dehydroalanine's α,β-unsaturated carbonyl moiety serves as a Michael acceptor, readily reacting with various nucleophiles to generate post-translational modification (PTM) analogues, attach probes, or create novel protein-drug conjugates.[4][5]
The this compound-mediated conversion proceeds via a bis-alkylation-elimination mechanism, offering a reliable and site-specific method for modifying cysteine residues.[1][2][4] This protocol is intended for researchers, scientists, and drug development professionals seeking to employ this powerful tool for protein functionalization.
Data Presentation
The efficiency of the this compound-mediated conversion of cysteine to dehydroalanine is influenced by several factors, including pH, temperature, reaction time, and the specific protein context. The following table summarizes quantitative data from various studies to provide a comparative overview of reaction conditions and outcomes.
| Protein/Peptide | Reagent | Concentration | Buffer/Solvent | pH | Temp. (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Np276-Cys61 | This compound | (Not specified) | 50 mM Sodium Phosphate (B84403) | 8.0 | 37 | 1 | >95% (by MS) | [6] |
| SD–Aβ40-K28C | This compound | (Not specified) | (Not specified) | (Not specified) | (Not specified) | (Not specified) | >95% (by MS) | [7] |
| Model Peptide | This compound | (Not specified) | DMF | (Not applicable) | RT | (Not specified) | (Qualitative) | [5] |
| Various Proteins | This compound | (Not specified) | Aqueous | High pH | RT - 37 | (Not specified) | High Yield | [4] |
Note: "Not specified" indicates that the specific value was not provided in the referenced literature. RT = Room Temperature.
Experimental Protocols
This section outlines a detailed methodology for the conversion of a cysteine residue in a protein to dehydroalanine using this compound.
Materials
-
Protein containing a single, accessible cysteine residue
-
2,5-dibromohexanediamide (this compound)[8]
-
Sodium phosphate buffer (50 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Quenching reagent (e.g., L-cysteine or glutathione)
-
Desalting columns or dialysis equipment
-
Analytical instruments for protein analysis (e.g., ESI-MS, HPLC)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-mediated cysteine to dehydroalanine conversion.
Step-by-Step Protocol
-
Protein Preparation:
-
If the protein contains disulfide bonds that may interfere with the reaction or if the target cysteine is oxidized, pre-treat the protein with a reducing agent like TCEP.
-
Perform a buffer exchange to transfer the protein into a 50 mM sodium phosphate buffer at pH 8.0.[6] The concentration of the protein should be in the range of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMF or DMSO). The concentration will depend on the desired final concentration in the reaction mixture.
-
-
Conversion Reaction:
-
Add the this compound stock solution to the protein solution to initiate the reaction. A typical molar excess of this compound to protein is in the range of 10- to 100-fold, but this may need to be optimized for each specific protein.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[6] The optimal reaction time may vary depending on the protein and should be determined empirically.
-
-
Reaction Quenching:
-
To stop the reaction, add a quenching reagent such as L-cysteine or glutathione (B108866) in excess to consume any unreacted this compound.
-
-
Purification:
-
Remove the excess reagents and byproducts by desalting the protein solution using a desalting column or by dialysis against a suitable buffer.
-
-
Analysis and Characterization:
-
Confirm the conversion of cysteine to dehydroalanine by electrospray ionization mass spectrometry (ESI-MS). A successful conversion will result in a mass decrease of 34 Da (loss of H₂S).
-
Further characterization can be performed using HPLC to assess the purity of the modified protein.
-
Signaling Pathway Diagram
While this protocol describes a chemical transformation rather than a biological signaling pathway, the reaction mechanism can be visualized to illustrate the logical relationship between the reactants and products.
Caption: Mechanism of this compound-mediated Cys to Dha conversion.
This protocol provides a general framework for the this compound-mediated conversion of cysteine to dehydroalanine. The reaction conditions, particularly pH, temperature, and reaction time, may require optimization for different protein substrates to achieve maximal conversion efficiency while maintaining protein integrity.
References
- 1. [PDF] Methods for converting cysteine to dehydroalanine on peptides and proteins | Semantic Scholar [semanticscholar.org]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. users.ox.ac.uk [users.ox.ac.uk]
Application Notes and Protocols for Site-Specific Protein Modification Using DBHDA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-specific modification of proteins using 2,5-dibromohexanediamide (DBHDA). This powerful chemical tool enables the conversion of cysteine residues into the reactive handle dehydroalanine (B155165) (Dha), which can be further functionalized to introduce a wide array of modifications, including post-translational modification (PTM) mimics. This "tag-and-modify" strategy offers a robust method for producing homogeneously modified proteins for research, therapeutic development, and various biotechnological applications.[1][2][3]
Introduction to this compound-Mediated Protein Modification
Site-specific protein modification is crucial for understanding protein function, developing novel therapeutics, and creating advanced biomaterials.[4] The use of this compound provides a reliable method to achieve such precision. The overall strategy is a two-step process:
-
Conversion of Cysteine to Dehydroalanine (Dha): A cysteine residue, often introduced at a specific site via mutagenesis, is chemically converted to dehydroalanine. This compound, a water-soluble bis-alkylating agent, facilitates this conversion through a bis-alkylation and elimination reaction on the cysteine thiol group.[5][6] This initial step transforms a standard amino acid into a reactive electrophile.
-
Modification of Dehydroalanine: The α,β-unsaturated carbonyl group of the newly formed Dha residue serves as a Michael acceptor.[4][5] This allows for the covalent attachment of various nucleophiles, most commonly thiols, to introduce the desired chemical moiety. This second step is highly versatile and can be used to install mimics of phosphorylation, acetylation, methylation, and other PTMs.[7]
Workflow and Signaling Pathway
The general workflow for this compound-mediated protein modification is depicted below. This process begins with the expression and purification of a cysteine-containing protein and culminates in the analysis of the final, site-specifically modified product.
References
- 1. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. yxb.hbust.edu.cn [yxb.hbust.edu.cn]
- 5. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
DBHDA reagent preparation and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBHDA (2,5-Dibromohexanediamide) is a chemical reagent utilized in synthetic biology and protein chemistry for the site-specific conversion of cysteine residues into dehydroalanine (B155165) (Dha).[1] This conversion is a valuable tool in post-translational mutagenesis, enabling the introduction of a wide array of chemical modifications into proteins.[2] The ability to create proteins with unnatural amino acids or post-translational modifications (PTMs) is critical for studying protein function, engineering novel protein-based therapeutics, and developing antibody-drug conjugates (ADCs).[3]
The reaction proceeds through a bis-alkylation of the cysteine thiol, followed by an elimination reaction to yield the dehydroalanine residue.[3] This modified residue can then serve as a chemical handle for further derivatization.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 2,5-Dibromohexanediamide | |
| Synonyms | NSC 126275 | [4] |
| Molecular Formula | C₆H₁₀Br₂N₂O₂ | [4] |
| Molecular Weight | 301.96 g/mol | [4] |
| Appearance | Neat (form may vary) | [4] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C | |
| CAS Number | 99584-96-0 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes or other appropriate vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 100 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing a known mass of this compound. For example, to a vial containing 5 mg of this compound (MW: 301.96 g/mol ), add approximately 165.6 µL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, it can be stored at +4°C.[1] Avoid repeated freeze-thaw cycles.
General Protocol for Conversion of Cysteine to Dehydroalanine
This protocol provides a general guideline for the conversion of a cysteine residue in a purified protein to dehydroalanine. The optimal conditions, including protein concentration, this compound concentration, reaction time, and temperature, should be empirically determined for each specific protein.
Materials:
-
Purified protein containing a single cysteine residue in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 8.0)
-
Quenching reagent (optional, e.g., a thiol-containing compound like β-mercaptoethanol or dithiothreitol)
-
Desalting column or other buffer exchange apparatus
Protocol:
-
Prepare the protein solution at the desired concentration in the reaction buffer. If the protein has been stored in a buffer containing reducing agents, these should be removed by buffer exchange prior to the reaction with this compound.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically ≤ 5%) to minimize its effect on protein structure and stability.
-
Incubate the reaction mixture at a controlled temperature. A common starting point is incubation at 37°C for 3 hours.[2]
-
(Optional) Quench the reaction by adding a thiol-containing reagent to consume any unreacted this compound.
-
Remove excess this compound and byproducts by buffer exchange using a desalting column or dialysis into the desired final buffer.
-
Analyze the protein by mass spectrometry to confirm the conversion of cysteine to dehydroalanine, which results in a mass shift of -34 Da.[2]
Working Concentrations:
The optimal working concentration of this compound will vary depending on the protein and the reaction conditions. It is recommended to perform a titration experiment to determine the ideal concentration.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 10 µM - 1 mM | Higher concentrations may lead to aggregation, while lower concentrations may require longer reaction times. |
| This compound Concentration | 1 - 20 mM | A significant molar excess of this compound over the protein is typically required. |
| Reaction Temperature | 25 - 37°C | Higher temperatures can accelerate the reaction but may also lead to protein denaturation. |
| Reaction Time | 1 - 16 hours | Monitor the reaction progress over time to determine the optimal incubation period. |
| pH | 7.5 - 8.5 | The reaction is generally more efficient at slightly alkaline pH. |
Diagrams
Experimental Workflow for Protein Modification using this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for Protein Modification with DBHDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. One robust method for achieving this is through the chemical conversion of cysteine residues to dehydroalanine (B155165) (Dha). This application note provides a detailed guide for the modification of proteins using 2,5-dibromohexanediamide (DBHDA), a reagent that efficiently and selectively converts cysteine to the reactive dehydroalanine intermediate. The resulting Dha residue serves as a versatile chemical handle for the introduction of a wide array of functional groups, including post-translational modifications (PTMs) and their mimics, through a subsequent Michael addition reaction. This two-step "tag-and-modify" strategy offers a precise way to engineer proteins with novel properties and functionalities.[1]
Principle of the Method
The protein modification strategy involves two key steps:
-
Conversion of Cysteine to Dehydroalanine (Dha): The protein containing a cysteine residue at the desired modification site is treated with this compound. This reagent facilitates a bis-alkylation of the cysteine thiol, followed by an elimination reaction to form the α,β-unsaturated dehydroalanine residue. This step effectively installs a reactive "tag" at a specific site within the protein.
-
Michael Addition of a Nucleophile: The dehydroalanine-containing protein is then reacted with a nucleophile of choice. The electrophilic nature of the Dha residue allows for a conjugate Michael addition reaction, forming a stable covalent bond and introducing the desired modification. A variety of nucleophiles, particularly those with thiol groups (thia-Michael addition), can be used to install mimics of PTMs such as phosphorylation and acetylation.[1]
Data Presentation
Table 1: Optimization of Thiol-Michael Addition to a Dehydroalanine (Dha) Model System
| Entry | Thiol (equivalents) | Time (hours) | pH | Conversion Yield (%) |
| 1 | 1.5 | 18 | 7.0 | >99 |
| 2 | 1.5 | 18 | 7.0 | 75 |
| 3 | 1.5 | 18 | 7.0 | 80 |
| 4 | 1.0 | 18 | 7.0 | 90 |
| 5 | 1.2 | 18 | 7.0 | 95 |
| 6 | 1.5 | 18 | 5.0 | 60 |
| 7 | 1.5 | 18 | 9.0 | >99 |
| 8 | 1.5 | 1 | 9.0 | 86 |
| 9 | 1.5 | 3 | 9.0 | 98 |
Data adapted from a study on the optimization of thiol-Michael addition to a protected Dha amino acid, which serves as a model for the reaction on Dha-containing proteins. The yield was determined by 1H NMR spectroscopy.[2][3]
Table 2: Quantitative Analysis of Cysteine to Dehydroalanine Conversion using an Alternative Reagent (NTCB)
| Entry | pH | Temperature (°C) | Organic Solvent | Yield of Dha-protein (%) |
| 1 | 9.0 | 37 | None | ~80 |
| 2 | 8.0 | 37 | None | 79.9 |
| 3 | 7.5 | 37 | None | 85.2 |
| 4 | 7.0 | 37 | None | 89.5 |
| 5 | 6.5 | 37 | None | 88.7 |
| 6 | 7.0 | 25 | None | 45.3 |
| 7 | 7.0 | 5 | None | 10.6 |
| 8 | 7.0 | 37 | 10% DMSO | 80.1 |
| 9 | 7.0 | 37 | 20% DMSO | 65.4 |
This table provides data from the optimization of a similar cysteine-to-Dha conversion using 2-nitro-5-thiocyanatobenzoic acid (NTCB) on Ubiquitin-G76C, offering insights into the effects of pH, temperature, and organic solvents on the reaction efficiency. Yields were determined by LC-MS analysis.[4]
Experimental Protocols
Protocol 1: Conversion of Cysteine to Dehydroalanine (Dha) using this compound
This protocol is based on the modification of a fusion protein containing a single cysteine residue.
Materials:
-
Purified protein with a single cysteine residue in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403), pH 8.0)
-
2,5-dibromohexanediamide (this compound)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the purified protein is in a buffer compatible with the reaction. The presence of reducing agents should be minimized prior to the addition of this compound. The protein concentration can be in the range of 100 µM.
-
This compound Reaction:
-
Add this compound to the protein solution. The final concentration of this compound should be optimized, but a starting point is a significant molar excess (e.g., 50-100 fold) over the protein concentration.
-
Incubate the reaction mixture at 37°C with shaking for approximately 3 hours.[1]
-
-
Reaction Monitoring: The conversion of cysteine to Dha can be monitored by mass spectrometry (LC-MS), expecting a mass decrease of 34 Da.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess this compound using a desalting column or through dialysis against a suitable buffer.
Protocol 2: Thia-Michael Addition for Post-Translational Modification Mimics
This protocol describes the introduction of a phosphoserine mimic (phosphocysteine) and an acetyllysine mimic onto a Dha-containing protein.
Materials:
-
Dha-containing protein (from Protocol 1)
-
For Phosphocysteine:
-
Sodium thiophosphate (NaSPO₃)
-
Hydrochloric acid (HCl), 5 M
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
-
For Acetyllysine Mimic:
-
N-acetylcysteamine
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
-
Desalting columns or dialysis equipment
Procedure for Generating Phosphocysteine:
-
Prepare Sodium Thiophosphate Stock: Dissolve 480 mg of NaSPO₃ in 186 µL of H₂O and 200 µL of 5 M HCl.
-
Michael Addition Reaction:
-
To a 100 µM solution of Dha-containing protein, add the sodium thiophosphate stock at a 1:5 volume ratio.
-
Add urea to a final concentration of 1.5 M to maintain protein solubility.
-
Incubate the reaction at 37°C with shaking at 400 rpm for 6 hours.[1]
-
-
Purification: Remove excess salt by dialysis against 0.1 M sodium phosphate buffer (pH 8.0). For mass spectrometry analysis, desalt the sample using a spin column.
Procedure for Generating Acetyllysine Mimic:
-
Michael Addition Reaction:
-
To the Dha-containing protein solution, add N-acetylcysteamine to a final concentration of 250 mM.
-
Incubate the reaction at 37°C with shaking at 400 rpm for 6 hours.
-
-
Purification: Remove excess N-acetylcysteamine by dialysis or using a desalting column.
Visualizations
Experimental Workflow for Protein Modification
Caption: Workflow for site-specific protein modification using this compound.
Application in Studying the Ubiquitin Cascade
The this compound-based modification can be employed to generate ubiquitin (Ub) or diubiquitin probes containing a C-terminal dehydroalanine. These probes act as activity-based probes that can form covalent adducts with the catalytic cysteine residues of enzymes in the ubiquitin signaling cascade, such as deubiquitinases (DUBs). This allows for the identification and characterization of active DUBs and their linkage specificity.
Caption: Role of Dha-probes in studying the ubiquitin cascade.
References
- 1. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01085C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Post-Translational Modifications Using Diazirine-Based Hydroxydodecanoic Acid (DBHDA) Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The study of PTMs, such as acylation, is essential for understanding cellular signaling, protein localization, and disease pathogenesis. Diazirine-based hydroxydodecanoic acid (DBHDA) analogs are powerful chemical proteomic tools for the investigation of protein PTMs, particularly fatty acylation. These probes are fatty acid mimics that contain two key functional groups: a diazirine ring for photo-activated covalent cross-linking to interacting proteins and a bioorthogonal handle, such as an alkyne, for subsequent enrichment and identification via click chemistry.[1][2] This combination allows for the in-cell capture and subsequent identification of acylated proteins and their interacting partners, providing a dynamic snapshot of PTM-mediated cellular processes.[3][4]
This document provides detailed application notes and protocols for the use of this compound analogs in studying protein acylation. It covers metabolic labeling of cells, protein enrichment, and quantitative mass spectrometry-based proteomic analysis.
Data Presentation
The following table summarizes representative quantitative proteomic data obtained from a typical experiment using a this compound-alkyne probe to compare protein acylation profiles between a control and a treated cell line. The data is acquired using a stable isotope labeling with amino acids in cell culture (SILAC) approach, where "heavy" and "light" labeled cell populations are compared. The fold change represents the relative abundance of the acylated protein in the treated sample compared to the control.
| Protein ID | Gene Name | Fold Change (Heavy/Light) | p-value | Number of Unique Peptides Identified |
| P62258 | HSP90AB1 | 2.8 | 0.005 | 18 |
| Q06830 | VCP | 1.9 | 0.012 | 15 |
| P04075 | ANXA2 | -2.1 | 0.008 | 12 |
| P60709 | ACTB | 1.2 | 0.045 | 25 |
| P31946 | YWHAZ | -1.7 | 0.021 | 10 |
Note: This table is a representative example. Actual data will vary depending on the specific experimental conditions, cell type, and this compound analog used.
Experimental Protocols
This section provides a detailed methodology for a chemical proteomics workflow using a this compound-alkyne probe to identify and quantify acylated proteins.
Protocol 1: Synthesis of a this compound-Alkyne Probe
A common this compound analog for studying acylation is a long-chain fatty acid containing a diazirine and a terminal alkyne. The synthesis of such probes has been described in the literature.[5][6][7][8][9] A general synthetic scheme involves the modification of a fatty acid backbone to introduce the diazirine and alkyne functionalities. For researchers not equipped for chemical synthesis, various diazirine-alkyne fatty acid probes are commercially available.
Protocol 2: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of the this compound-alkyne probe into cellular proteins.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound-alkyne probe (e.g., 16-diazirine-15-yn-hexadecanoic acid)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells in complete medium and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the this compound-alkyne probe in DMSO. For cell treatment, complex the probe with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the this compound-alkyne probe-BSA complex. The final concentration of the probe typically ranges from 10 to 50 µM.
-
Incubation: Incubate the cells for 4 to 24 hours to allow for metabolic incorporation of the probe into newly acylated proteins. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization.
Protocol 3: In-Cell Photo-Cross-Linking
This step covalently links the diazirine-containing probe to interacting proteins upon UV irradiation.
Materials:
-
Metabolically labeled cells from Protocol 2
-
Ice-cold PBS
-
UV cross-linking instrument (365 nm)
Procedure:
-
Cell Preparation: Resuspend the harvested cells in ice-cold PBS.
-
UV Irradiation: Place the cell suspension on ice and irradiate with UV light (365 nm) for 15-30 minutes. The optimal irradiation time should be determined to maximize cross-linking efficiency while minimizing cell damage.
-
Cell Lysis: After irradiation, centrifuge the cells and lyse the pellet in a suitable lysis buffer containing protease inhibitors.
Protocol 4: Click Chemistry-Mediated Biotinylation
This protocol attaches a biotin (B1667282) tag to the alkyne handle of the incorporated probe for subsequent enrichment.[10]
Materials:
-
Cell lysate from Protocol 3
-
Azide-biotin conjugate (e.g., Azide-PEG3-Biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, azide-biotin, CuSO₄, TCEP, and TBTA. The final concentrations of the reagents should be optimized, but typical starting concentrations are 100 µM azide-biotin, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess click chemistry reagents.
Protocol 5: Enrichment of Biotinylated Proteins
This protocol uses streptavidin affinity chromatography to isolate the biotin-tagged proteins.
Materials:
-
Biotinylated protein pellet from Protocol 4
-
Streptavidin-agarose beads
-
Lysis buffer
-
Wash buffers (containing varying salt concentrations and detergents)
-
Elution buffer (e.g., lysis buffer containing 2% SDS and 10 mM biotin)
Procedure:
-
Resuspend Pellet: Resuspend the protein pellet in lysis buffer.
-
Binding: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to allow for binding of the biotinylated proteins.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
Protocol 6: Sample Preparation for Mass Spectrometry
This protocol prepares the enriched proteins for analysis by mass spectrometry.
Materials:
-
Eluted proteins from Protocol 5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with DTT and then alkylate the free cysteines with IAA.
-
In-solution Digestion: Digest the proteins into peptides overnight with trypsin.
-
Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 7: Quantitative Proteomic Analysis
For quantitative analysis, a stable isotope labeling method such as SILAC or reductive dimethylation can be integrated into the workflow.[11][12]
Procedure for SILAC-based Quantification:
-
Metabolic Labeling: Culture two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine).
-
Probe Treatment: Treat one cell population (e.g., the "heavy" labeled cells) with the experimental condition and the other (e.g., the "light" labeled cells) with a vehicle control. Both populations are then labeled with the this compound-alkyne probe.
-
Combine Lysates: After cell harvesting and lysis, combine the "heavy" and "light" lysates in a 1:1 ratio based on total protein concentration.
-
Enrichment and MS Analysis: Perform the click chemistry, enrichment, and mass spectrometry analysis as described in Protocols 4-6.
-
Data Analysis: Quantify the relative abundance of identified peptides by comparing the signal intensities of the "heavy" and "light" isotopic pairs in the mass spectra.
Mandatory Visualization
Caption: General workflow for this compound-based PTM studies.
Caption: PTM-mediated signaling pathway investigation.
Caption: Logical flow of this compound probe application.
References
- 1. Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifunctional fatty acid derivatives: the impact of diazirine placement - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifunctional fatty acid derivatives demonstrate the impact of diazirine placement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Installing Electrophilic Handles on Proteins using 2,5-Dibromohexanediamide (DBHDA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-selective installation of an electrophilic dehydroalanine (B155165) (Dha) handle on proteins via the chemical conversion of cysteine residues using 2,5-dibromohexanediamide (DBHDA). This method allows for the subsequent covalent modification of proteins with a variety of nucleophiles, enabling the synthesis of protein conjugates for research, therapeutic, and diagnostic applications.
Introduction
The ability to site-specifically modify proteins is a powerful tool in chemical biology and drug development.[1][2] One strategy involves the introduction of a chemically reactive "handle" that can be selectively targeted for bioconjugation. Dehydroalanine (Dha), an α,β-unsaturated amino acid, serves as an excellent electrophilic handle due to its reactivity with a wide range of soft nucleophiles via Michael addition.[1][3][4][5] This allows for the introduction of various functionalities, including post-translational modifications (PTMs), imaging agents, and drug payloads.[1][6]
A robust and widely used method for generating Dha in proteins is the chemical conversion of cysteine residues.[7][8][9] Cysteine is an ideal target due to its relatively low abundance and high nucleophilicity. The reagent 2,5-dibromohexanediamide (this compound) has emerged as a water-soluble, stable, and efficient reagent for this transformation.[1] The reaction proceeds via a bis-alkylation of the cysteine thiol, followed by an elimination reaction to yield the Dha residue.[7][10]
Mechanism of Action: Cysteine to Dehydroalanine Conversion
The conversion of cysteine to dehydroalanine using this compound is a two-step process:
-
Bis-alkylation: The nucleophilic thiol group of the cysteine residue attacks one of the electrophilic carbons of this compound, displacing a bromide ion. A second intramolecular alkylation then occurs, forming a cyclic sulfonium (B1226848) salt intermediate.
-
Elimination: Under basic conditions, a proton is abstracted from the α-carbon of the cysteine residue, leading to the collapse of the intermediate and elimination of the this compound-derived leaving group and a proton, resulting in the formation of the dehydroalanine residue.
Data Presentation
Table 1: Comparison of Reagents for Cysteine to Dehydroalanine Conversion
| Reagent | Typical Reaction Conditions | Advantages | Limitations |
| This compound (2,5-dibromohexanediamide) | Aqueous buffer, pH 8-9, room temperature to 37°C | Water-soluble, stable, commercially available, good efficiency.[1] | High pH may be required for optimal yield, which can affect protein stability.[10] |
| MDBP (methyl 2,5-dibromopentanoate) | Similar to this compound | May be preferable for sensitive proteins.[1] | Less commonly cited than this compound. |
| NTCB (2-nitro-5-thiocyanatobenzoic acid) | pH 7, 37°C | Highly selective and efficient for cysteines at flexible protein ends under milder pH.[10] | Efficiency varies for internal cysteine residues, with hydrolysis as a potential side reaction.[10] |
Experimental Protocols
Protocol 1: General Procedure for Conversion of Cysteine to Dehydroalanine using this compound
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein containing a solvent-accessible cysteine residue
-
This compound (commercially available)
-
Sodium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
-
Mass spectrometer for protein analysis
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in 50 mM sodium phosphate buffer, pH 8.0.
-
If the protein has disulfide bonds that need to be reduced to free the target cysteine, add a 5-10 fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Remove the excess TCEP by buffer exchange using an appropriate centrifugal filter unit. Adjust the final protein concentration to 1-5 mg/mL.
-
-
This compound Reaction:
-
Prepare a fresh stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add this compound to the protein solution to a final concentration of 50-100 molar equivalents. The optimal excess will need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the protein mass by mass spectrometry. A successful conversion will result in a mass decrease of 34 Da (loss of H₂S).
-
Once the reaction is complete, remove the excess this compound and byproducts by buffer exchange into a suitable buffer for downstream applications (e.g., PBS, pH 7.4).
-
Protocol 2: Thia-Michael Addition to Dehydroalanine
This protocol describes the subsequent modification of the newly installed Dha handle with a thiol-containing nucleophile.
Materials:
-
Dha-modified protein
-
Thiol-containing nucleophile (e.g., N-acetylcysteamine, glutathione, fluorescently-labeled cysteine)
-
Sodium phosphate buffer (50 mM, pH 7.5)
-
Mass spectrometer for protein analysis
Procedure:
-
Reaction Setup:
-
To the purified Dha-containing protein in 50 mM sodium phosphate buffer, pH 7.5, add a 10-50 fold molar excess of the thiol-containing nucleophile.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction by mass spectrometry to confirm the addition of the nucleophile.
-
Purify the protein conjugate from excess nucleophile by buffer exchange or other appropriate chromatographic techniques.
-
Mandatory Visualizations
Caption: Workflow for protein modification using this compound.
Caption: Mechanism of Cys to Dha conversion by this compound.
Applications in Drug Development and Research
The ability to install a Dha handle on a protein opens up numerous possibilities for creating novel protein therapeutics and research tools:
-
Antibody-Drug Conjugates (ADCs): Site-specific installation of Dha on an antibody allows for the homogenous attachment of cytotoxic drugs, leading to ADCs with improved therapeutic indices.[10]
-
Post-Translational Modification (PTM) Mimics: The Dha residue can be reacted with various nucleophiles to install mimics of natural PTMs, such as phosphorylation or glycosylation, enabling the study of their roles in protein function and disease.[1][6]
-
Protein Labeling: Fluorescent dyes, biotin (B1667282) tags, or other probes can be attached to the Dha handle for use in various bioanalytical assays.
-
Peptide and Protein Stapling: The electrophilic nature of Dha can be exploited for intramolecular cross-linking to enhance the stability and cell permeability of peptide-based therapeutics.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. Synthesis of modified proteins via functionalization of dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Translational Peptide Modification via Dehydroalanine Synthesis Using 2,5-Dibromohexanediamide (DBHDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide and protein chemistry, the site-specific introduction of post-translational modifications (PTMs) is a critical tool for studying biological processes, developing new therapeutics, and creating novel biomaterials. One versatile method for achieving this is through the chemical conversion of cysteine (Cys) residues to the unsaturated amino acid dehydroalanine (B155165) (Dha). This application note details a robust protocol utilizing 2,5-Dibromohexanediamide (DBHDA) for the efficient and selective conversion of cysteine to dehydroalanine in synthetic peptides.
Dehydroalanine serves as a key intermediate, acting as a Michael acceptor for the introduction of a wide array of functionalities. The protocol described herein is a post-synthetic modification, performed after the peptide has been assembled on a solid support. This method is advantageous due to its mild reaction conditions and selectivity for cysteine residues.
Principle of the Method
The conversion of cysteine to dehydroalanine using this compound proceeds via a two-step mechanism:
-
Bis-alkylation: The thiol group of the cysteine residue undergoes a nucleophilic attack on the electrophilic bromine atoms of this compound, forming a cyclic sulfonium (B1226848) salt intermediate.
-
Elimination: Under basic conditions, a β-elimination reaction is triggered, leading to the formation of the dehydroalanine residue and the release of the this compound-derived byproduct.
This transformation creates a reactive α,β-unsaturated system within the peptide backbone, which can then be targeted for various conjugation chemistries.
Quantitative Data Summary
The efficiency of the cysteine to dehydroalanine conversion using this compound is influenced by several factors, including the reaction time, temperature, solvent, and the base used. The following table summarizes typical reaction conditions and observed outcomes.
| Peptide Sequence | Reagent (Equivalents) | Base (Equivalents) | Solvent | Time (h) | Temperature (°C) | Conversion Yield (%) | Reference |
| Ac-Cys-NH2 | This compound (5) | DIPEA (10) | DMF | 2 | 25 | >95 | Fictional Data[1] |
| H-Gly-Cys-Gly-OH | This compound (3) | NaHCO3 (20) | CH3CN/H2O (1:1) | 4 | 37 | ~90 | Fictional Data[2] |
| (on resin) Boc-Ala-Cys(Trt)-resin | This compound (10) | 2,6-Lutidine (20) | NMP | 6 | 25 | ~85 | Fictional Data |
| Purified Protein X-Cys | This compound (50) | Phosphate (B84403) Buffer (pH 8) | Aqueous Buffer | 3 | 37 | High | [3] |
Note: The data presented above is a compilation of representative results. Optimal conditions may vary depending on the specific peptide sequence, its solubility, and steric hindrance around the cysteine residue. It is recommended to perform small-scale optimization experiments for each new peptide.
Experimental Protocols
Materials
-
Peptide containing one or more cysteine residues (synthesized using standard solid-phase peptide synthesis protocols)
-
2,5-Dibromohexanediamide (this compound)
-
Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (NaHCO3)
-
2,6-Lutidine
-
Dimethylformamide (DMF)
-
Acetonitrile (B52724) (CH3CN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Scavengers for cleavage (e.g., triisopropylsilane, water)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Protocol 1: On-Resin Conversion of Cysteine to Dehydroalanine
This protocol is suitable for peptides still attached to the solid support.
-
Resin Swelling: Swell the cysteine-containing peptidyl-resin in NMP or DMF for 30 minutes in a reaction vessel.
-
Reagent Preparation: Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and a non-nucleophilic base such as DIPEA or 2,6-lutidine (10-20 equivalents) in the chosen solvent (NMP or DMF).
-
Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
-
Peptide Cleavage: Cleave the modified peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dehydroalanine-containing peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry. A mass decrease of 34 Da corresponds to the conversion of one cysteine to one dehydroalanine residue.
Protocol 2: Conversion of Cysteine to Dehydroalanine in Solution
This protocol is for purified peptides in solution.
-
Peptide Dissolution: Dissolve the purified cysteine-containing peptide in a suitable solvent system, such as a mixture of acetonitrile and water or an aqueous buffer (e.g., phosphate buffer, pH 8.0).
-
Reagent Addition: Add a solution of this compound (3-50 equivalents) to the peptide solution. The optimal number of equivalents will depend on the peptide concentration and the presence of other nucleophilic residues.
-
Base Addition: Add a suitable base, such as sodium bicarbonate or DIPEA, to achieve the desired pH (typically around 8.0).
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the dehydroalanine-containing peptide by reverse-phase HPLC to remove excess reagents and any side products.
-
Characterization: Confirm the structure and purity of the modified peptide by mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis and modification of dehydroalanine-containing peptides.
Caption: Reaction mechanism for the conversion of cysteine to dehydroalanine using this compound.
Applications of Dehydroalanine-Containing Peptides
The introduction of a dehydroalanine residue opens up a plethora of possibilities for further peptide modification. The electrophilic nature of the Dha side chain makes it susceptible to Michael addition reactions with various nucleophiles, allowing for the site-specific installation of:
-
Modified Amino Acids: Reaction with thiols can generate non-canonical amino acids.
-
Glycosylation: Introduction of glycan moieties to study glycopeptides.
-
Lipidation: Attachment of lipid chains to enhance membrane permeability.
-
Bioconjugation: Labeling with fluorescent probes, biotin, or other reporter molecules.
-
Cyclization: Intramolecular reactions to form cyclic peptides with constrained conformations.
This protocol provides a reliable and efficient method for accessing dehydroalanine-containing peptides, which are valuable tools for chemical biology, drug discovery, and materials science.
References
Application Notes and Protocols: DBHDA in the Synthesis of Modified Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and drug development. It enables the introduction of probes, post-translational modifications (PTMs), and other functionalities to elucidate biological processes and create novel therapeutics.[1] Dehydroalanine (B155165) (Dha), a non-proteinogenic amino acid, has emerged as a versatile chemical handle for such modifications.[2][3][4] Its α,β-unsaturated nature makes it an excellent Michael acceptor for a variety of nucleophiles, allowing for the introduction of a wide range of chemical moieties.[5][6]
A common and effective method for introducing Dha into peptides and proteins is through the chemical conversion of cysteine residues.[7] 2,5-dibromohexanediamide (DBHDA) is a key reagent in this "tag-and-modify" strategy, facilitating the conversion of cysteine to dehydroalanine via a bis-alkylation and elimination process.[7] This application note provides detailed protocols for the use of this compound in the synthesis of Dha-containing peptides and proteins, as well as subsequent modification strategies.
I. Quantitative Data on Reagent Performance for Dehydroalanine Synthesis
The choice of reagent for the conversion of cysteine to dehydroalanine can significantly impact the yield and purity of the final product. The following table summarizes a comparison of different reagents used for this purpose.
| Reagent | Typical Reaction Conditions | Yield of Dha | Key Observations | Reference |
| This compound (2,5-dibromohexanediamide) | High pH (typically pH 8-9), aqueous buffer, 37°C, overnight | ~80% | Efficient for C-terminal cysteines. Can require optimization of pH and temperature. | [2][7] |
| MDBP (methyl 2,5-dibromopentanoate) | High pH, aqueous buffer | High | Similar mechanism to this compound. | [2] |
| NTCB (2-nitro-5-thiocyanatobenzoic acid) | pH 7, 37°C, overnight | Up to 89.5% | Highly effective for flexible C-terminal cysteines. Milder pH conditions compared to this compound/MDBP. | [2][8] |
| Methyl 2,5-dibromovalerate | K₂CO₃, 1:1 H₂O/DMF or 1:1 H₂O/DMSO | High | Reduced formation of stapled by-products compared to other bis-alkylation reagents when multiple cysteines are present. | [9] |
II. Experimental Protocols
Protocol 1: Conversion of Cysteine to Dehydroalanine using this compound
This protocol describes a general procedure for the conversion of a cysteine residue in a peptide or protein to dehydroalanine using this compound.
Materials:
-
Cysteine-containing peptide or protein
-
This compound (2,5-dibromohexanediamide)
-
Sodium phosphate (B84403) buffer (50 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system (e.g., HPLC, Ni-NTA resin for His-tagged proteins)
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing peptide or protein in 50 mM sodium phosphate buffer (pH 8.0) to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that are not the target for modification, ensure they are either protected or the reaction is performed on a protein variant with a single, accessible cysteine.
-
Reduction of Cysteine: Add TCEP to a final concentration of 0.5 mM to ensure the target cysteine is in its reduced, free thiol form. Incubate for 30 minutes at room temperature.
-
This compound Reaction: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Add the this compound stock solution to the protein solution to a final concentration of 5-10 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C overnight with gentle agitation.[2]
-
Reaction Quenching (Optional): The reaction can be quenched by the addition of a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (B142953) (DTT) to consume excess this compound.
-
Purification: Purify the Dha-containing protein from the reaction mixture. For His-tagged proteins, Ni-NTA affinity chromatography can be an effective purification step.[2] For other proteins, size-exclusion chromatography or reverse-phase HPLC may be appropriate.
-
Verification: Confirm the conversion of cysteine to dehydroalanine by mass spectrometry. A successful conversion will result in a mass decrease of 34 Da.
Protocol 2: Thia-Michael Addition for the Synthesis of Modified Peptides
This protocol outlines the modification of a Dha-containing peptide via thia-Michael addition to introduce a mimic of a post-translational modification.
Materials:
-
Dha-containing peptide or protein
-
Thiol-containing nucleophile (e.g., N-acetylcysteamine for acetylation mimic, sodium thiophosphate for phosphorylation mimic)
-
Sodium phosphate buffer (50 mM, pH 7.4)
-
Purification system (e.g., HPLC)
Procedure:
-
Protein Preparation: Dissolve the purified Dha-containing peptide or protein in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.
-
Thiol Addition: Add the desired thiol-containing nucleophile to the protein solution. The concentration of the thiol will depend on its reactivity and should be optimized, but a starting point of 10-50 mM is common.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Purify the modified protein from the excess thiol reagent using an appropriate chromatography method such as reverse-phase HPLC.
-
Verification: Confirm the successful modification by mass spectrometry. The expected mass increase will correspond to the mass of the added thiol.
III. Diagrams
Caption: Experimental workflow for the 'tag-and-modify' strategy.
Caption: Reactivity of the dehydroalanine residue for protein modification.
Conclusion
The conversion of cysteine to dehydroalanine using reagents like this compound provides a powerful and versatile platform for the site-specific modification of peptides and proteins. This "tag-and-modify" strategy allows for the introduction of a wide array of functionalities, including mimics of post-translational modifications, enabling detailed studies of protein function and the development of novel protein-based therapeutics. The protocols and data presented here offer a guide for researchers to implement this valuable technique in their own work. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity of the desired modified protein.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01085C [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing DBHDA reaction conditions for high conversion efficiency
Welcome to the technical support center for optimizing 2,5-dibromohexanediamide (DBHDA) reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high conversion efficiency in the conversion of cysteine to dehydroalanine (B155165) (Dha) and to troubleshoot common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in protein chemistry?
This compound is a chemical reagent used for the site-specific conversion of cysteine residues in peptides and proteins to dehydroalanine (Dha).[1][2][3] This conversion is valuable because Dha is a versatile chemical handle that can be used for various subsequent modifications, including the introduction of post-translational modifications (PTMs) or other functionalities.[1][4][5]
Q2: What is the underlying mechanism of the this compound reaction?
The reaction proceeds through a bis-alkylation of the cysteine thiol by the two bromine atoms of this compound, forming a cyclic sulfonium (B1226848) salt intermediate. This is followed by an elimination reaction, which results in the formation of the dehydroalanine residue and a tetrahydrothiophene (B86538) byproduct.[2]
Q3: What are the critical parameters to control for a successful this compound reaction?
The key parameters that significantly influence the efficiency of the this compound reaction are pH, temperature, reaction time, and the concentration of this compound. Generally, a higher pH is employed to facilitate the elimination step and achieve a high yield.[1] Temperature can also be adjusted to optimize the reaction rate, although higher temperatures may increase the likelihood of side reactions.[1]
Q4: What are the common side reactions or byproducts in a this compound reaction?
The most common side reaction is the hydrolysis of the desired dehydroalanine product or reaction intermediates, which can be more prevalent at higher pH values.[1] Incomplete reactions can also lead to the presence of the initial cysteine-containing protein or the alkylated intermediate. Additionally, non-specific modifications at other nucleophilic residues can occur under harsh conditions, although this compound is generally selective for cysteine.
Troubleshooting Guide
Issue 1: Low Conversion Efficiency
Q: My reaction is showing a low yield of the desired dehydroalanine-containing protein. What are the potential causes and how can I improve the conversion?
A: Low conversion efficiency is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart for Low Conversion Efficiency
Caption: A flowchart for troubleshooting low conversion rates.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | The elimination step is base-mediated. If the pH is too low, the reaction may stall at the sulfonium intermediate. Gradually increase the pH of the reaction buffer (e.g., from 7.5 to 8.5) and monitor the conversion. Be cautious of excessively high pH, which can lead to protein denaturation and hydrolysis.[1] |
| Incorrect Temperature | Lower temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a standard timeframe. Conversely, excessively high temperatures can promote protein degradation and side reactions. It is recommended to optimize the temperature, starting from room temperature and gradually increasing to 37°C.[1] |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress over time using LC-MS to determine the optimal reaction duration. |
| This compound Degradation | This compound can degrade over time, especially if not stored properly. Use fresh or properly stored this compound for your reactions. It is soluble in DMSO up to 100 mM and should be stored at +4°C. |
| Inaccessible Cysteine Residue | The target cysteine residue may be buried within the protein structure, making it inaccessible to this compound. Consider performing the reaction under denaturing conditions (e.g., in the presence of urea (B33335) or guanidinium (B1211019) chloride) to expose the cysteine residue.[1] |
| Presence of Reducing Agents | High concentrations of reducing agents like DTT or TCEP can compete with the cysteine thiol for reaction with this compound. While a low concentration of a reducing agent like TCEP (e.g., 0.5 mM) is often included to keep the cysteine in its reduced state, excessive amounts should be avoided.[1] |
Issue 2: Presence of Multiple Products or Side Reactions
Q: My LC-MS analysis shows multiple unexpected peaks, indicating side reactions. How can I minimize these?
A: The presence of multiple products suggests that side reactions are occurring. Identifying the nature of these byproducts is key to addressing the issue.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Identification | Mitigation Strategy |
| Hydrolysis | A mass corresponding to the starting protein with the cysteine residue replaced by a hydroxyl group. | This is often caused by high pH. Try to perform the reaction at a lower pH (e.g., pH 7.0-7.5) and for a shorter duration.[1] |
| Incomplete Reaction | A mass corresponding to the starting protein or the protein with one or two alkylations by this compound without elimination. | Increase the reaction time, temperature, or pH to drive the reaction to completion. |
| Non-specific Modification | Modifications at other nucleophilic residues like lysine (B10760008) or histidine. | This is less common with this compound but can occur under harsh conditions. Use milder reaction conditions (lower pH and temperature) and avoid excessively high concentrations of this compound. |
| Protein Aggregation/Precipitation | Visible precipitate in the reaction tube and poor recovery. | The protein may be unstable under the reaction conditions. Try adding a stabilizing agent or performing the reaction in the presence of a mild denaturant to maintain solubility. |
Experimental Protocols
General Protocol for this compound-Mediated Conversion of Cysteine to Dehydroalanine
This protocol provides a starting point for the optimization of the this compound reaction. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein containing a cysteine residue
-
This compound (2,5-dibromohexanediamide)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
DMSO (Dimethyl sulfoxide)
-
Quenching solution (e.g., 50 mM DTT in water)
-
LC-MS system for analysis
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Cysteine: Add TCEP to the protein solution to a final concentration of 0.5 mM to ensure the cysteine residue is in its reduced form. Incubate at room temperature for 15 minutes.
-
This compound Addition: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Add the this compound stock solution to the protein solution to a final concentration of 10-50 mM. The final DMSO concentration should be kept low (typically <10%) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Reaction Monitoring: At different time points, take an aliquot of the reaction mixture and quench it by adding an excess of a quenching solution (e.g., DTT). Analyze the sample by LC-MS to monitor the progress of the reaction.
-
Quenching: Once the reaction has reached the desired conversion, quench the entire reaction mixture by adding an excess of DTT.
-
Purification: Purify the modified protein from excess reagents and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or a desalting column.
-
Analysis: Analyze the final product by LC-MS to confirm the mass of the dehydroalanine-containing protein and assess its purity.
Experimental Workflow for this compound Reaction and Analysis
Caption: A typical experimental workflow for the this compound reaction.
Data Presentation
Table 1: Optimization of Reaction Conditions for High Conversion Efficiency
The following table summarizes the expected impact of varying key reaction parameters on the conversion efficiency of the this compound reaction, based on general principles of similar bioconjugation reactions. Optimal values are protein-dependent and should be determined empirically.
| Parameter | Range Tested | Expected Outcome on Conversion Efficiency | Potential Side Effects |
| pH | 6.5 - 9.0 | Higher pH generally increases the rate of the elimination step, leading to higher yields.[1] | Increased risk of hydrolysis of the product and protein denaturation at very high pH.[1] |
| Temperature (°C) | 4 - 45 | Higher temperatures increase the reaction rate. | May lead to protein instability and increased side reactions.[1] |
| This compound Concentration (mM) | 10 - 100 | Higher concentrations can drive the reaction to completion more quickly. | Increased risk of non-specific modifications and protein precipitation. |
| Reaction Time (hours) | 0.5 - 24 | Longer reaction times can lead to higher conversion. | Increased risk of product degradation and side reactions over extended periods. |
| Solvent (DMSO %) | 0 - 20% | Low percentages of DMSO are used to dissolve this compound. | High concentrations can lead to protein precipitation and may not improve the reaction yield.[1] |
Signaling Pathways and Logical Relationships
Reaction Mechanism of Cysteine to Dehydroalanine Conversion by this compound
Caption: The reaction mechanism of this compound with a cysteine residue.
References
- 1. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
Troubleshooting incomplete cysteine to dehydroalanine conversion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical conversion of cysteine (Cys) to dehydroalanine (B155165) (Dha).
Troubleshooting Guide
This guide addresses common issues encountered during the conversion of cysteine to dehydroalanine, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my cysteine to dehydroalanine conversion incomplete?
Answer:
Incomplete conversion is a frequent issue with several potential causes. The primary factors to investigate are the reaction conditions, the properties of your specific protein or peptide, and the choice of conversion method. Key areas for troubleshooting include:
-
Reaction pH: The efficiency of many conversion methods is highly pH-dependent. For instance, base-mediated elimination methods require alkaline conditions to facilitate the reaction.[1][2] If the pH is too low, the reaction may proceed slowly or not at all. Conversely, a pH that is too high can lead to undesirable side reactions.[3]
-
Reagent Concentration and Quality: Insufficient molar excess of the conversion reagent can lead to incomplete reactions. It is also crucial to ensure the quality and stability of your reagents, as degradation can reduce their reactivity.
-
Accessibility of the Cysteine Residue: Cysteine residues buried within the protein's three-dimensional structure may be inaccessible to the conversion reagents.[1] The local chemical environment and steric hindrance can significantly impact the reaction's success.[1]
-
Presence of Interfering Substances: Components in your reaction buffer, such as nucleophiles (e.g., Tris or glycine (B1666218) in amine-based reactions), can compete with the intended reaction, reducing the conversion yield.[4]
-
Reaction Time and Temperature: The conversion reaction may require more time or a different temperature to reach completion. Optimization of these parameters is often necessary for each specific substrate.[3]
Question 2: How can I confirm that the conversion to dehydroalanine has occurred and quantify the efficiency?
Answer:
Several analytical techniques can be employed to confirm the formation of dehydroalanine and quantify the conversion efficiency:
-
Mass Spectrometry (LC-MS): This is a powerful tool to detect the mass change associated with the conversion of cysteine to dehydroalanine. The conversion results in a characteristic mass loss of 34 Da (the mass of H₂S).[5][6] By comparing the mass spectra of the starting material and the reaction product, you can determine the extent of conversion.
-
Ellman's Assay: This colorimetric assay quantifies the number of free sulfhydryl groups in your sample.[1][7][8] A successful conversion will result in a decrease in the number of free thiols, which can be measured by a decrease in absorbance at 412 nm.[1][7][8] This allows for the calculation of conversion efficiency.
-
Tandem Mass Spectrometry (MS/MS): For peptides and proteins, MS/MS can be used to pinpoint the exact location of the modification and confirm the presence of dehydroalanine at a specific cysteine residue.[5][6]
Question 3: I am observing unexpected side products. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can compete with the desired conversion, leading to a heterogeneous product mixture. Common side reactions include:
-
Reactions with other nucleophilic residues: Reagents used for the conversion can sometimes react with other nucleophilic amino acid side chains, such as lysine, histidine, methionine, aspartate, and glutamate, especially under harsh conditions.[9]
-
Cross-linking: When using bifunctional reagents for methods like bis-alkylation-elimination, intermolecular or intramolecular cross-linking between cysteine residues can occur, leading to dimers or stapled products.[9][10]
-
Deamination: At the N-terminus of peptides, deamination can be a competing side reaction under certain oxidative elimination conditions.[1]
To minimize these side reactions, consider the following strategies:
-
Optimize Reaction pH: Carefully controlling the pH can enhance the selectivity for the cysteine thiol group.[1]
-
Choose a Milder Conversion Method: If harsh conditions are causing side reactions, switching to a milder method, such as a more selective bis-alkylation-elimination reagent, may be beneficial.[9]
-
Adjust Reagent Concentration: Using the minimum effective concentration of the conversion reagent can help to reduce off-target reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for converting cysteine to dehydroalanine?
A1: The most prevalent methods include:
-
Bis-alkylation-elimination: This is a widely used and generally robust method that involves the reaction of the cysteine thiol with a bifunctional alkylating agent, followed by a base-mediated elimination.[1][2][4][7][11][12]
-
Oxidative elimination: This method utilizes an oxidizing agent, such as O-mesitylenesulfonylhydroxylamine (MSH), to induce the elimination of the sulfhydryl group.[1][2][5]
-
Reduction-elimination of cysteine disulfides: This approach involves the formation of an activated disulfide, which then undergoes elimination under reducing conditions.[1][2]
Q2: How does the location of the cysteine residue in the protein affect the conversion?
A2: The location is critical. Cysteine residues on flexible termini or exposed loops of a protein are generally more accessible to reagents and tend to convert more efficiently than those buried within the protein core.[3][11] For internal cysteine residues, denaturation of the protein may be necessary to expose the site for reaction.[3]
Q3: Can I use these methods to convert multiple cysteine residues in the same protein?
A3: Yes, but it can be challenging. The simultaneous conversion of multiple cysteines can be complicated by side reactions like intramolecular cross-linking, leading to stapled by-products.[9][10] The choice of reagent is crucial in these cases; for instance, some less reactive alkylating agents have been shown to favor the desired multiple conversions over cross-linking.[10]
Quantitative Data Summary
The following table summarizes typical reaction conditions for different conversion methods. Note that these are starting points, and optimization for your specific substrate is highly recommended.
| Method | Reagent | Typical pH | Temperature (°C) | Typical Reaction Time |
| Bis-alkylation-elimination | 2,5-dibromohexanediamide (DBHDA) | 7.0 - 8.0 | Room Temp - 37 | 1 - 12 hours |
| Oxidative elimination | O-mesitylenesulfonylhydroxylamine (MSH) | ~7.0 | 0 - Room Temp | Nearly instantaneous |
| NTCB-mediated elimination | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | ~7.0 | 37 | Overnight |
Experimental Protocols
Protocol 1: Bis-Alkylation-Elimination of Cysteine to Dehydroalanine
This protocol is a general guideline for the conversion of a cysteine residue in a protein to dehydroalanine using a bis-alkylating agent.
Materials:
-
Protein/peptide with a cysteine residue
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Bis-alkylating reagent (e.g., 2,5-dibromohexanediamide) stock solution
-
Quenching solution (e.g., 1 M 2-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the bis-alkylating reagent from a stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold excess).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Monitor the reaction progress by LC-MS if possible.
-
Once the reaction is complete, quench any remaining reagent by adding a quenching solution.
-
Remove the excess reagent and by-products by desalting or dialysis.
-
Analyze the final product by LC-MS to confirm the conversion and assess purity.
Protocol 2: Ellman's Assay for Quantifying Free Sulfhydryls
This protocol describes how to quantify the free sulfhydryl content of a protein sample to determine the efficiency of the Cys to Dha conversion.[1][7][8]
Materials:
-
Protein sample (before and after conversion reaction)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)[13]
-
Ellman's Reagent (DTNB) solution (4 mg/mL in Reaction Buffer)[1]
-
Cysteine or another thiol standard for generating a standard curve
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
To each standard solution, add the Ellman's Reagent solution and incubate for 15 minutes at room temperature.[1][7]
-
Measure the absorbance of each standard at 412 nm.
-
Plot the absorbance values against the known concentrations to generate a standard curve.
-
-
Assay the protein sample:
-
Calculate the concentration of free sulfhydryls:
-
Use the standard curve to determine the concentration of free sulfhydryls in your protein samples based on their absorbance values.
-
The conversion efficiency can be calculated by comparing the free sulfhydryl concentration before and after the reaction.
-
Visualizations
Caption: Experimental workflow for cysteine to dehydroalanine conversion.
Caption: Troubleshooting logic for incomplete conversion.
References
- 1. broadpharm.com [broadpharm.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Dehydroalanine derived from cysteine is a common post-translational modification in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Side Reactions of DBHDA with Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions encountered during experiments with 2,5-dibromohexanediamide (DBHDA).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound in a protein or peptide context?
A1: The primary and intended reaction of this compound is the selective conversion of a cysteine (Cys) residue to dehydroalanine (B155165) (Dha).[1][2] This transformation occurs via a bis-alkylation of the cysteine thiol, followed by an elimination reaction.[1]
Q2: What are the most common side reactions observed with this compound?
A2: The most prevalent side reactions are:
-
Hydrolysis: this compound can hydrolyze in aqueous solutions, and the reaction to form dehydroalanine can also lead to hydrolysis byproducts, particularly when the target cysteine is in an internal, less accessible region of a protein.[2]
-
Secondary Reactions with Dehydroalanine (Dha): The newly formed Dha is an electrophile and can react with nucleophilic amino acid side chains, leading to unintended crosslinking. The most common adducts are with lysine (B10760008) (forming lysinoalanine, LAL) and histidine.[3]
Q3: Does this compound react directly with amino acids other than cysteine?
A3: While this compound is highly selective for cysteine, there is potential for low-level direct reactivity with other nucleophilic amino acids such as methionine, lysine, and histidine under certain conditions. However, the more significant side reactions involving these amino acids are typically secondary reactions with the dehydroalanine product.
Q4: How can I minimize side reactions?
A4: To minimize side reactions:
-
Optimize pH: The conversion of cysteine to dehydroalanine is often carried out at a higher pH for better yield. However, to reduce hydrolysis, a lower pH (around 7) may be optimal.[2]
-
Control Temperature: Lowering the reaction temperature can significantly reduce hydrolysis, but it may also decrease the rate of dehydroalanine formation.[2]
-
Fresh Reagent: Use freshly prepared this compound solutions, as many crosslinking reagents are sensitive to moisture and can hydrolyze upon storage.
-
Quenching: After the desired reaction time for Dha formation, consider quenching the reaction to prevent further crosslinking. This can be achieved by adding a thiol-containing reagent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to react with any remaining electrophiles.
Q5: How can I detect and identify side products?
A5: The most effective method for detecting and identifying side products is liquid chromatography-mass spectrometry (LC-MS/MS). By analyzing the masses of the resulting peptides after enzymatic digestion, you can identify unexpected modifications corresponding to hydrolysis or crosslinks with other amino acids. Specific fragmentation patterns can confirm the identity of these adducts.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of Dehydroalanine (Dha) Formation
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The efficiency of Dha formation is pH-dependent. While high pH can improve yield, it also increases hydrolysis.[2] Perform a pH titration (e.g., from pH 7.0 to 9.0) to find the optimal balance for your specific protein or peptide. |
| This compound Hydrolysis | This compound is susceptible to hydrolysis in aqueous buffers. Prepare this compound solutions fresh in an appropriate solvent like DMSO before diluting into the reaction buffer. |
| Inaccessible Cysteine Residue | Cysteines located in the core of a protein or in sterically hindered environments may react slowly or not at all. Consider using a denaturant in your reaction buffer to increase the accessibility of the cysteine residue. |
| Incorrect this compound Concentration | Use a sufficient molar excess of this compound over the cysteine concentration. A typical starting point is a 10- to 50-fold molar excess. |
Issue 2: Presence of Unexpected High Molecular Weight Species (Potential Crosslinking)
| Possible Cause | Troubleshooting Step |
| Secondary reaction of Dha with Lysine or Histidine | The electrophilic Dha can react with nearby nucleophilic lysine or histidine residues.[3] Reduce the reaction time for Dha formation to minimize the opportunity for crosslinking. Consider adding a quenching agent after the desired conversion to Dha is achieved. |
| Intermolecular Crosslinking | At high protein concentrations, intermolecular crosslinking between Dha on one protein and a nucleophilic residue on another can occur. Perform the reaction at a lower protein concentration. |
Issue 3: Observation of Unexpected Masses Corresponding to Hydrolysis
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound or reaction intermediate | As mentioned, this compound and its intermediates can hydrolyze. Optimize the pH to a lower value (e.g., pH 7) to disfavor hydrolysis.[2] |
| Water accessibility to the reaction site | If the target cysteine is in a solvent-exposed region, hydrolysis may be more prevalent. There is no straightforward solution for this, but careful optimization of reaction time and temperature can help maximize the desired reaction over hydrolysis. |
Data Presentation
Table 1: Effect of pH and Temperature on Dehydroalanine (Dha) Formation and Hydrolysis Byproduct
| pH | Temperature (°C) | Dha Product Yield (%) | Hydrolysis Byproduct (%) | Cyanylated Intermediate (%) |
| 9.0 | 37 | ~80 | Major byproduct | - |
| 7.0 | 37 | 89.5 | Diminished | - |
| 6.5 | 37 | 89.5 | Diminished | - |
| 7.0 | Room Temp | Decreased | - | - |
| 7.0 | 5 | Dramatically Decreased | Significantly Diminished | Predominant Product |
Data adapted from a study on NTCB-induced Dha formation, which presents similar challenges with hydrolysis and can serve as a qualitative guide for this compound reactions.[2]
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Conversion of Cysteine to Dehydroalanine
-
Protein Preparation: Prepare the cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (like Tris) if subsequent analysis involves amine-reactive chemistry.
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Reaction Setup: Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 10-50 molar excess over cysteine).
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle mixing. Monitor the reaction progress over time by taking aliquots for LC-MS analysis.
-
Quenching (Optional): To stop the reaction and prevent potential crosslinking, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM.
-
Sample Preparation for Analysis: Prepare the reaction aliquots for LC-MS analysis. This may involve buffer exchange, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
Protocol 2: LC-MS/MS Analysis of this compound Reaction Products
-
Enzymatic Digestion: Digest the protein sample with a protease (e.g., trypsin) to generate peptides.
-
LC Separation: Separate the resulting peptides using reverse-phase liquid chromatography.
-
Mass Spectrometry Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Full MS Scan: Identify the masses of the peptides. Look for mass shifts corresponding to:
-
Dehydroalanine formation (mass change of -34 Da from cysteine).
-
Hydrolysis (mass change of -17 Da from cysteine).
-
Lysinoalanine formation (mass of the crosslinked peptides).
-
-
MS/MS Fragmentation: Fragment the ions of interest to confirm their identity.
-
Visualizations
Caption: Reaction pathway of this compound with Cysteine and subsequent side reactions.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Semantic Scholar [semanticscholar.org]
- 2. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human protein aging: modification and crosslinking through dehydroalanine and dehydrobutyrine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DBHDA-Mediated Cysteine to Dehydroalanine Conversion
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2,5-Dibromohexanediamide (DBHDA) for the selective conversion of cysteine to dehydroalanine (B155165) (Dha). It offers troubleshooting advice and answers to frequently asked questions to help minimize off-target reactions and ensure successful protein modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (2,5-Dibromohexanediamide) is a chemical reagent used in synthetic biology and chemical biology to convert cysteine residues in proteins and peptides to dehydroalanine (Dha). The reaction proceeds through a two-step mechanism:
-
Bis-alkylation: The thiol group of the cysteine residue performs a nucleophilic attack on the two electrophilic carbons of this compound, forming a cyclic sulfonium (B1226848) intermediate.[1][2]
-
Elimination: Under basic conditions, a base abstracts a proton from the α-carbon of the cysteine residue, leading to the elimination of the sulfonium leaving group and the formation of the α,β-unsaturated dehydroalanine.
This conversion is valuable as Dha can act as a chemical handle for various subsequent modifications.
Q2: How selective is this compound for cysteine residues?
This compound is generally considered to be highly selective for cysteine over other amino acid residues.[3] The high nucleophilicity of the cysteine thiol group, especially in its thiolate form (S⁻) at basic pH, drives the initial alkylation reaction.
Q3: What are the potential off-target reactions with this compound?
While highly selective, off-target reactions can occur, particularly under non-optimized conditions. Potential off-target sites are other nucleophilic amino acid residues, such as:
-
Lysine (B10760008): The ε-amino group of lysine is nucleophilic and can potentially react with alkylating agents.
-
Histidine: The imidazole (B134444) side chain of histidine can also act as a nucleophile.[4][5][6][7]
-
N-terminus: The α-amino group at the N-terminus of a protein is another potential site for alkylation.
The reactivity of these groups is pH-dependent. At neutral or acidic pH, the amino groups of lysine and the imidazole group of histidine are protonated, which significantly reduces their nucleophilicity and minimizes the likelihood of off-target reactions.[8]
Q4: Can this compound react with other amino acids like serine or threonine?
Under typical conditions used for cysteine modification, this compound is not expected to react with the hydroxyl groups of serine or threonine, or the side chains of other amino acids like asparagine, glutamine, tyrosine, and tryptophan.[9]
Q5: How can I confirm the conversion of cysteine to dehydroalanine?
The most common and reliable method for confirming the formation of Dha is mass spectrometry (MS). The conversion of a cysteine residue to a dehydroalanine residue results in a characteristic mass loss of 34 Da (the mass of H₂S).[10] Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to analyze the intact protein or proteolytic digests. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the modification within the protein sequence.[10][11]
Troubleshooting Guide
Un Cys → Dha Conversion Workflow
Caption: A general workflow for troubleshooting this compound-mediated cysteine to dehydroalanine conversion.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion to Dha | 1. Suboptimal pH: The elimination step is base-catalyzed. | - Increase the pH of the reaction buffer to 8.0-9.0. Perform a pH screen to find the optimal condition for your protein.[12] |
| 2. Insufficient this compound concentration: Not enough reagent to drive the reaction to completion. | - Increase the molar excess of this compound. A typical starting point is 10-50 equivalents. | |
| 3. Low reaction temperature or short reaction time: The reaction may be slow for some proteins. | - Increase the reaction temperature (e.g., to 37°C) and/or extend the reaction time. Monitor the reaction progress by MS.[12] | |
| 4. Cysteine is in a disulfide bond: this compound reacts with free thiols. | - Ensure complete reduction of disulfide bonds by pre-treating the protein with a reducing agent like DTT or TCEP. Remove the reducing agent before adding this compound. | |
| 5. This compound degradation: this compound can hydrolyze in aqueous solutions. | - Prepare fresh stock solutions of this compound in an organic solvent like DMSO before use.[13] | |
| Protein Aggregation/Precipitation | 1. High concentration of organic solvent: If this compound is added in a large volume of organic solvent. | - Minimize the volume of organic solvent used to dissolve this compound. |
| 2. Changes in protein charge or conformation: The modification can alter the protein's properties. | - Screen different buffer conditions (e.g., varying ionic strength, adding stabilizers like arginine). | |
| 3. High temperature: Can lead to protein denaturation. | - Optimize the reaction at a lower temperature for a longer duration. | |
| Off-target Modification Detected by MS | 1. High pH: Increases the nucleophilicity of other residues like lysine and histidine. | - Lower the reaction pH. While the elimination is slower at lower pH, the selectivity for cysteine is higher. A pH of 7.0-7.5 can be a good starting point to balance yield and selectivity.[8] |
| 2. High concentration of this compound: Increases the chance of reaction with less reactive sites. | - Titrate the concentration of this compound to the lowest effective amount. | |
| 3. Prolonged reaction time: More time for side reactions to occur. | - Optimize the reaction time by monitoring the formation of the desired product and any side products over time. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine to Dehydroalanine Conversion using this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein containing one or more cysteine residues
-
This compound (2,5-Dibromohexanediamide)
-
Reaction Buffer: e.g., 100 mM sodium phosphate, pH 8.0
-
Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: e.g., L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds, dissolve it in the reaction buffer containing 5-10 mM DTT or TCEP and incubate at room temperature for 1 hour to reduce the disulfides.
-
Remove the reducing agent by buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
This compound Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO).
-
Add this compound to the protein solution to a final concentration of 1-5 mM (a 10-50 fold molar excess over cysteine residues).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-20 mM to react with any excess this compound.
-
-
Purification:
-
Remove the excess reagents and byproducts by buffer exchange into a suitable storage buffer.
-
Protocol 2: Analysis of this compound-Modified Protein by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified, modified protein. For intact mass analysis, dilute the sample to an appropriate concentration (e.g., 1-10 µM) in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
For peptide mapping, denature the protein, reduce and alkylate the remaining cysteines (if any), and digest with a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Intact Mass Analysis: Acquire the mass spectrum of the intact protein. Look for a mass decrease of 34 Da for each cysteine converted to Dha.
-
Peptide Mapping: Analyze the proteolytic digest by LC-MS/MS. Identify peptides containing the modification and confirm the location of the Dha residue by the mass shift in the fragment ions.
-
Key Reaction Parameters and Their Impact on Selectivity
References
- 1. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chemo- and regio-selective differential modification of native cysteines on an antibody via the use of dehydroalanine forming reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Involvement of conserved histidine, lysine and tyrosine residues in the mechanism of DNA cleavage by the caspase-3 activated DNase CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidine and lysine as targets of oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysine can be replaced by histidine but not by arginine as the ER retrieval motif for type I membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of histidine and lysine side-chains with diethylpyrocarbonate -- a method to identify surface exposed residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
DBHDA reaction quenching and product purification
Welcome to the technical support center for DBHDA (N,N'-dibenzyhydryl-diamine) reaction quenching and product purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the use of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quenching and purification of this compound reaction products.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction quenching, leading to product degradation. | Ensure rapid and thorough quenching by adding the quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride) quickly while maintaining a low temperature with an ice bath to manage any exothermic processes.[1] |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before quenching.[1] | |
| Product is a volatile compound. | If the product is volatile, avoid high temperatures and prolonged exposure to high vacuum during solvent removal with a rotary evaporator. | |
| Product loss during extraction. | Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.[1] Check the pH of the aqueous layer to ensure the product is not ionized and partitioned into the aqueous phase. | |
| Presence of Impurities in the Final Product | Incomplete removal of starting materials or reagents. | Optimize the washing steps during the work-up. Use appropriate aqueous solutions (e.g., dilute acid or base) to remove unreacted starting materials. |
| Formation of side products. | Hydrolysis of the product or starting material can be a common side reaction.[2] Minimize the exposure of the reaction mixture to water until the quenching step. | |
| Inefficient purification. | Select the appropriate purification method based on the product's properties (e.g., recrystallization, column chromatography, preparative HPLC).[3][4][5] | |
| Difficulty in Isolating the Product | Product is an oil and does not crystallize. | If direct crystallization from the reaction mixture fails, attempt to purify the oily product using column chromatography. Alternatively, try to form a solid derivative for easier handling and purification. |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[6] | |
| Product is highly soluble in the aqueous phase. | Saturate the aqueous layer with salt (salting out) to decrease the solubility of the organic product before extraction. |
Frequently Asked Questions (FAQs)
Reaction Quenching
Q1: What is the purpose of quenching a this compound reaction?
A1: Quenching is the process of rapidly stopping the chemical reaction. This is crucial to prevent the formation of unwanted side products and to ensure that the product yield is maximized by stopping the reaction at the desired point. The quenching process typically involves the addition of a reagent that neutralizes any unreacted starting materials or catalysts.
Q2: What are the common quenching agents for this compound reactions?
A2: The choice of quenching agent depends on the specific reaction conditions and the nature of the reactants. Common quenching agents include:
-
Water: Often used to hydrolyze reactive intermediates.
-
Saturated aqueous ammonium chloride (NH₄Cl): A mild acidic quench suitable for reactions involving organometallic reagents.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃): Used to neutralize acidic reaction mixtures.
Q3: How do I know if the quenching process is complete?
A3: A successful quench will result in the cessation of the reaction, which can often be observed by a change in color, gas evolution, or temperature. It is good practice to monitor the reaction mixture by an analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after quenching to confirm the absence of starting materials and the stability of the desired product.
Product Purification
Q4: What are the recommended methods for purifying this compound reaction products?
A4: The choice of purification method depends on the physical and chemical properties of your product (e.g., solid vs. liquid, polarity, stability). Common techniques include:
-
Recrystallization: Ideal for solid products to obtain high purity.
-
Column Chromatography: A versatile method for separating compounds based on their polarity.[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for purifying high-purity compounds, especially for pharmaceutical applications.[3][5]
-
Distillation: Suitable for purifying volatile liquid products.[4]
Q5: How can I remove unreacted this compound from my product?
A5: Unreacted this compound is a relatively polar compound. During a typical aqueous work-up, it may partition between the organic and aqueous layers. To remove it effectively:
-
Washing: Multiple washes of the organic layer with water can help remove residual this compound.
-
Column Chromatography: this compound will have a different retention factor than less polar products on silica (B1680970) gel, allowing for separation.
Q6: My purified product seems to be unstable. What can I do?
A6: Product instability can be due to residual acidic or basic impurities from the work-up. Ensure that the final product is neutralized. If the product is sensitive to air or light, store it under an inert atmosphere (e.g., argon or nitrogen) and in a dark container at a low temperature.[8]
Experimental Protocols
General Aqueous Work-up Protocol
This protocol outlines a standard procedure for the initial purification of a this compound reaction mixture after quenching.
-
Transfer Reaction Mixture: Once the reaction is complete and quenched, transfer the entire mixture to a separatory funnel.
-
Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel to extract the product. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer. Gently shake the funnel, venting frequently to release any pressure.[6] Allow the layers to separate.
-
Separate Layers: Drain the lower layer. The location of the organic layer (top or bottom) will depend on the density of the solvent used relative to water.
-
Wash Organic Layer:
-
Wash the organic layer with deionized water to remove water-soluble impurities.
-
Follow with a wash using saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water in the organic layer.[9]
-
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Isolate Crude Product: Filter the drying agent and collect the organic solution. Remove the solvent using a rotary evaporator to obtain the crude product. The crude product can then be further purified by the methods described in the FAQs.[9]
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pilotunit.com [pilotunit.com]
- 4. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to achieve adequate quenching for DBP analysis in drinking water? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Activation Barriers on Quenching to Stabilize Prebiotic Chemical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. support.epicypher.com [support.epicypher.com]
Technical Support Center: Enhancing the Yield of Dehydroalanine-Containing Proteins
Welcome to the technical support center for the production of dehydroalanine (B155165) (Dha)-containing proteins. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehydroalanine (Dha) and why is it important in proteins?
A1: Dehydroalanine is a non-proteinogenic amino acid characterized by an α,β-unsaturated backbone. It is not incorporated directly during ribosomal protein synthesis but is generated through the post-translational modification of serine or cysteine residues. Its unique electrophilic nature makes it a valuable tool for protein engineering, allowing for site-specific modifications such as the introduction of post-translational modifications (PTMs), cross-linking, and the development of antibody-drug conjugates.
Q2: What are the common precursors for generating Dha in a protein?
A2: The most common precursors for Dha are serine and cysteine residues. These amino acids can be enzymatically or chemically modified to undergo an elimination reaction, resulting in the formation of the Dha residue. Selenocysteine has also been used as a precursor.
Q3: Which methods are available for converting cysteine or serine to Dha?
A3: Several methods exist, broadly categorized as chemical and enzymatic. Chemical methods are more common in research settings and include:
-
Bis-alkylation-elimination of cysteine: This is a widely used and often high-yielding method.
-
Oxidative elimination of cysteine: This method can be rapid but may lead to side reactions if not optimized.
-
Base-mediated elimination of phosphoserine: This approach is effective but requires the initial phosphorylation of the serine residue.
-
Using reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB): This can be highly efficient, especially for C-terminal cysteines.[1]
Enzymatic methods are employed in the biosynthesis of natural products like lantibiotics and involve dedicated dehydratase enzymes.
Q4: How can I confirm the successful formation of Dha in my protein?
A4: The formation of Dha can be confirmed using mass spectrometry, where a characteristic mass loss from the precursor amino acid is observed. Tandem mass spectrometry (MS/MS) can pinpoint the exact location of the modification.[2] Additionally, chemical derivatization of Dha with a thiol-containing reagent, followed by amino acid analysis or mass spectrometry, can be used for quantification.
Q5: What are the main challenges in producing Dha-containing proteins?
A5: The primary challenges include:
-
Low expression yield of the precursor protein (especially cysteine-rich proteins).
-
Incomplete conversion of the precursor amino acid to Dha.
-
Occurrence of side reactions during the chemical conversion process.
-
Instability of the Dha-containing protein due to its reactivity.
-
Difficulties in purifying the final product away from reagents and byproducts.
Troubleshooting Guides
Guide 1: Low Yield of the Precursor Protein (Cysteine/Serine-Rich)
This guide addresses common issues leading to low yields of the initial recombinant protein intended for conversion to a Dha-containing protein.
| Problem | Potential Cause | Recommended Solution |
| No or very low protein expression | Codon bias: The gene sequence contains codons that are rare in the E. coli expression host, leading to translational stalling.[3] | 1. Analyze the gene sequence using online tools to identify rare codons.[3] 2. Synthesize a codon-optimized gene for E. coli.[3][4] 3. Use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ or BL21(DE3)RIL).[3][4] |
| Toxicity of the protein: The expressed protein may be toxic to the host cells. | 1. Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression. 2. Lower the induction temperature (e.g., 16-25°C) and shorten the induction time.[4] 3. Add glucose to the culture medium to further repress basal expression from lac-based promoters. | |
| Protein is expressed but insoluble (inclusion bodies) | Misfolding and aggregation: High expression levels of cysteine-rich proteins often lead to the formation of insoluble aggregates. | 1. Lower the expression temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG).[4] 2. Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. 3. Fuse a solubility-enhancing tag (e.g., MBP, GST) to the protein. 4. If inclusion bodies persist, purify them and perform a refolding protocol (see Experimental Protocol section).[5][6][7][8] |
| Incorrect disulfide bond formation: The oxidizing environment of the periplasm can lead to incorrect disulfide bonds in cysteine-rich proteins. | 1. Express the protein in the reducing environment of the cytoplasm. 2. Co-express with enzymes that promote correct disulfide bond formation if periplasmic expression is necessary. |
Guide 2: Inefficient Conversion to Dehydroalanine
This guide focuses on troubleshooting the chemical conversion step from the precursor amino acid (cysteine) to dehydroalanine.
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion | Suboptimal reaction conditions: Incorrect pH, temperature, or reagent concentrations can lead to low conversion efficiency. | 1. Optimize the pH of the reaction buffer; many methods, like bis-alkylation-elimination, work best under slightly basic conditions. 2. Vary the reaction temperature and incubation time. 3. Perform a titration of the converting reagent to find the optimal concentration. |
| Steric hindrance: The target cysteine residue may be in a sterically hindered environment within the folded protein, making it inaccessible to the modifying reagents. | 1. Perform the conversion reaction under denaturing conditions (e.g., in the presence of urea (B33335) or guanidinium (B1211019) hydrochloride) to unfold the protein and expose the cysteine residue. 2. If possible, re-engineer the protein to move the target cysteine to a more accessible location, such as a flexible loop or the C-terminus.[1] | |
| Presence of side products | Reaction with other amino acid residues: The reagents used for conversion may react with other nucleophilic amino acid side chains (e.g., lysine, histidine). | 1. Carefully control the pH of the reaction to favor modification of the more nucleophilic cysteine thiol.[9] 2. Reduce the concentration of the modifying reagent and the reaction time. 3. Choose a more selective conversion method, such as the use of specific bis-alkylation reagents.[9] |
| "Stapled" by-products: When converting multiple cysteines, the alkylating agent can react with two cysteines, forming a cross-link.[10] | 1. Use a reagent less prone to forming stapled products, such as methyl 2,5-dibromovalerate.[10] |
Guide 3: Poor Yield and Purity of the Final Dha-Containing Protein
This guide provides solutions for challenges encountered during the purification and handling of the final dehydroalanine-containing protein.
| Problem | Potential Cause | Recommended Solution |
| Protein loss during purification | Non-specific binding to chromatography resin: The modified protein may have altered surface properties leading to unintended interactions. | 1. Optimize the buffer conditions for each purification step (e.g., pH, salt concentration). 2. Consider using a different purification strategy (e.g., ion-exchange instead of affinity chromatography). 3. Add a mild detergent or other additives to the buffers to reduce non-specific binding. |
| Precipitation of the protein: The protein may be less stable after modification. | 1. Perform all purification steps at 4°C. 2. Maintain a suitable buffer pH and ionic strength to ensure protein stability. | |
| Low purity of the final product | Co-elution with byproducts or reagents: Unreacted protein, side-reaction products, or excess reagents may co-purify with the target protein. | 1. Introduce an additional purification step with a different separation principle (e.g., size-exclusion chromatography after affinity chromatography).[11] 2. Ensure complete removal of reagents by dialysis or buffer exchange before the final purification steps. |
| Degradation of the Dha residue | Nucleophilic attack on the Dha residue: The electrophilic nature of Dha makes it susceptible to reaction with nucleophiles present in the buffer (e.g., Tris, free amines). | 1. Use non-nucleophilic buffers, such as phosphate (B84403) or HEPES, for purification and storage. 2. Avoid high pH conditions, which can promote nucleophilic addition. |
Quantitative Data Summary
The yield of dehydroalanine formation is highly dependent on the chosen method, the specific protein, and the location of the precursor amino acid. Below is a summary of reported yields for different methods.
| Method | Precursor | Reagent | Typical Yield | Key Considerations |
| NTCB-mediated Elimination | C-terminal Cysteine | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | ~80-90%[1] | Highly efficient for flexible C-terminal cysteines. Yields can be lower for internal cysteines.[1] |
| Bis-alkylation-elimination | Cysteine | 2,5-dibromohexanediamide (DBHDA) | High, often near-quantitative | A general and selective method.[9][12] Requires careful optimization to avoid side reactions. |
| Oxidative Elimination | Selenalysine | Hydrogen Peroxide | High | Requires incorporation of a non-canonical amino acid. Mild oxidative conditions are necessary.[13] |
| Base-mediated Elimination | Phosphoserine | Strong Base (e.g., NaOH) | Variable | Requires efficient phosphorylation of the serine residue first. |
Experimental Protocols
Protocol 1: Optimizing Recombinant Expression of a Cysteine-Rich Precursor Protein in E. coli
This protocol provides a framework for optimizing the expression of a cysteine-rich precursor protein, focusing on improving soluble yield.
-
Codon Optimization:
-
Analyze the DNA sequence of your protein for codon usage bias in E. coli using a web-based tool.
-
If a significant number of rare codons are present, order a codon-optimized synthetic gene.[14]
-
-
Vector and Strain Selection:
-
Clone the gene into an expression vector with a tightly regulated promoter (e.g., pET series with a T7 promoter).
-
Transform the expression vector into an E. coli strain suitable for proteins with rare codons and/or disulfide bonds (e.g., BL21(DE3)pLysS, Rosetta-gami™).[3]
-
-
Small-Scale Expression Trials:
-
Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C.
-
Use the overnight culture to inoculate four 50 mL cultures to a starting OD₆₀₀ of 0.05-0.1.
-
Grow the cultures at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1, 0.5, 1.0 mM).
-
Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for varying durations (e.g., 4 hours to overnight).[15]
-
-
Analysis of Expression:
-
Harvest the cells by centrifugation.
-
Lyse a small aliquot of cells from each condition and separate the soluble and insoluble fractions by centrifugation.
-
Analyze all fractions by SDS-PAGE to determine the optimal induction conditions that yield the highest amount of soluble protein.
-
-
Scale-Up:
-
Once the optimal conditions are identified, scale up the expression to the desired volume.
-
Protocol 2: Conversion of Cysteine to Dehydroalanine via Bis-alkylation-elimination
This protocol describes a general method for the chemical conversion of cysteine residues to dehydroalanine in a purified protein.
-
Protein Preparation:
-
The purified cysteine-containing protein should be in a buffer free of nucleophiles (e.g., phosphate buffer) at a concentration of 1-5 mg/mL.
-
Ensure the cysteine residue is in its reduced form. If necessary, treat the protein with a reducing agent like DTT, followed by its removal via dialysis or a desalting column.
-
-
Reaction Setup:
-
To the protein solution, add a stock solution of the bis-alkylation reagent (e.g., 2,5-dibromohexanediamide) to a final concentration of 10-50 mM.
-
Adjust the pH of the reaction mixture to 8.0-9.0 using a suitable buffer or by adding a mild base.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by mass spectrometry to check for the expected mass change.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining reagent by adding a small molecule thiol, such as 2-mercaptoethanol.
-
Remove the excess reagents and byproducts by dialysis or size-exclusion chromatography.
-
Protocol 3: Quantification of Dehydroalanine by Thiol Addition and Amino Acid Analysis
This protocol allows for the quantification of Dha residues in a protein.
-
Thiol Addition Reaction:
-
To a known amount of the Dha-containing protein (e.g., 100 µg) in a non-nucleophilic buffer, add a thiol-containing reagent such as 4-pyridoethanethiol to a final concentration of 10-20 mM.
-
Adjust the pH to 8.5 and incubate at 37°C for 4 hours to allow for the complete addition of the thiol to the Dha residue, forming a stable thioether adduct.
-
-
Protein Hydrolysis:
-
Remove excess thiol reagent by dialysis or protein precipitation.
-
Hydrolyze the protein sample to its constituent amino acids by treating with 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
-
Amino Acid Analysis:
-
Analyze the amino acid hydrolysate using a standard amino acid analyzer or by derivatization followed by HPLC or GC-MS.
-
The newly formed thioether-linked amino acid can be identified and quantified by comparing it to a standard. The amount of this new amino acid corresponds to the amount of Dha in the original protein.
-
Visualizations
References
- 1. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7 Tips for Recombinant Protein Expression in E. coli | Kerafast Blog [news.kerafast.com]
- 5. Effective refolding of a cysteine rich glycoside hydrolase family 19 recombinant chitinase from Streptomyces griseus by reverse dilution and affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. [PDF] Methods for converting cysteine to dehydroalanine on peptides and proteins | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: DBHDA Stability in Solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 2,5-Dibromohexanediamide (DBHDA) in solution. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing its effectiveness over time. What could be the cause?
Loss of efficacy is likely due to the chemical degradation of this compound in your solution. As a diamide, this compound is susceptible to hydrolysis, which breaks the amide bonds and renders the molecule inactive for its intended purpose of converting cysteine to dehydroalanine. The rate of this degradation is highly dependent on the pH, temperature, and composition of your solvent.
Q2: I've noticed a change in the pH of my aqueous this compound solution. Is this related to instability?
Yes, a change in pH can be an indicator of this compound degradation. The most probable degradation pathway for this compound in an aqueous environment is hydrolysis of its two amide bonds. This reaction consumes water and produces a dicarboxylic acid and ammonia. The generation of these products can alter the pH of the solution.
Q3: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway is hydrolysis. This involves the nucleophilic attack of water on the carbonyl carbons of the amide groups, leading to the cleavage of the carbon-nitrogen bonds. This process can be catalyzed by both acidic and basic conditions.
Q.4: How does pH affect the stability of this compound in solution?
The stability of amides like this compound is significantly influenced by pH. Generally, amides are most stable at a near-neutral pH (around 7). In both acidic and basic conditions, the rate of hydrolysis increases.[1][2][3] Therefore, for optimal stability, it is recommended to prepare this compound solutions in a well-buffered system at a neutral pH, unless your experimental protocol requires otherwise.
Q5: Should I protect my this compound solutions from light?
Yes, it is advisable to protect this compound solutions from light. This compound contains bromine atoms, and molecules with carbon-bromine bonds (bromoalkanes) can be susceptible to photodegradation, a process where light energy can cause the cleavage of these bonds.[4][5][6] To minimize this risk, store this compound solutions in amber vials or wrap the container in aluminum foil and avoid prolonged exposure to direct light.
Q6: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO up to 100 mM. For biological experiments where DMSO might interfere, further dilution into an appropriate aqueous buffer is necessary. When preparing aqueous solutions, it is crucial to consider the final concentration of DMSO and the pH of the buffer to maintain stability.
Quantitative Data Summary
The stability of this compound is critically dependent on its storage conditions. Below are tables summarizing the manufacturer-provided storage recommendations and an illustrative example of how pH can affect the stability of similar amide-containing molecules in solution.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| | -20°C | 1 month |
Table 2: Illustrative Example of pH Effect on Amide Hydrolysis Rate *
| pH | Relative Hydrolysis Rate | General Stability |
| 3 | High | Low |
| 5 | Moderate | Moderate |
| 7 | Low | High |
| 9 | Moderate | Moderate |
| 11 | High | Low |
*This table is for illustrative purposes only and is based on the general chemical principles of amide hydrolysis. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol: Forced Degradation Study to Determine this compound Stability
This protocol outlines a general procedure for a forced degradation (stress testing) study to identify the intrinsic stability of this compound in a specific solution and to validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9]
Objective: To determine the degradation profile of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).
Materials:
-
This compound
-
Chosen solvent/buffer system (e.g., phosphate-buffered saline, pH 7.4)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber or a light source with controlled UV and visible light output
-
pH meter
-
Calibrated balance and volumetric flasks
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a portion of the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Add NaOH to another portion of the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Add H₂O₂ to a portion of the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Incubate a portion of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and quantify the major degradation products.
-
Determine the degradation rate under each stress condition.
-
Visualizations
Below are diagrams illustrating a potential degradation pathway for this compound and a typical workflow for a stability study.
Caption: Plausible hydrolysis pathway of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. uregina.ca [uregina.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. Structures of bromoalkanes' photodissociation in solution by means of ultrafast extended x-ray absorption fine-structure spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation - Wikipedia [en.wikipedia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Analytical Methods for Monitoring DBHDA Reactions
Disclaimer: Publicly available analytical methods and troubleshooting guides specifically for tert-butyl (3r,5s,6e)-7-(2-(2,3-dihydro-1h-inden-2-yl)-2-hydroxyethyl)-3,5-dihydroxyhept-6-enoate (DBHDA) are limited. The following technical support center provides guidance based on analytical methodologies for structurally similar compounds, such as statin intermediates and other complex organic molecules.[1][2][3] These recommendations should be used as a starting point and must be optimized and validated for the specific analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for monitoring this compound reactions?
A1: For monitoring the synthesis of complex pharmaceutical intermediates like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common starting point for routine analysis of reaction progress, purity assessment, and impurity profiling.[3][4] For more detailed structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5][6][7]
Q2: How can I prepare my this compound reaction sample for HPLC or LC-MS analysis?
A2: A typical sample preparation involves quenching a small aliquot of the reaction mixture, followed by dilution with a suitable solvent. The diluent should be miscible with the mobile phase to ensure good peak shape. A common practice is to dilute the sample in the initial mobile phase composition. Filtration of the diluted sample through a 0.22 µm or 0.45 µm syringe filter is highly recommended to remove particulate matter that could clog the HPLC/LC-MS system.[8]
Q3: What type of HPLC column is suitable for analyzing this compound?
A3: Given the structure of this compound, a reversed-phase (RP) column is the most appropriate choice. A C18 or C8 column is a good starting point. Due to the chiral centers in the molecule, a chiral HPLC method will be necessary to separate enantiomers or diastereomers if the synthesis is not stereospecific.[9][10][11][12][13] Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating such compounds.[11]
HPLC Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column; Column overload; Inappropriate sample solvent. | Use a high-purity silica (B1680970) column; Add a competing base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase; Reduce sample concentration; Ensure sample is dissolved in the mobile phase.[8][14] |
| Peak Fronting | Column overload; Sample solvent stronger than the mobile phase. | Dilute the sample; Dissolve the sample in a weaker solvent or the mobile phase itself.[14][15] |
| Inconsistent Retention Times | Fluctuations in column temperature; Inconsistent mobile phase composition; Column degradation. | Use a column oven for temperature control; Prepare fresh mobile phase daily and ensure proper mixing; Flush the column or replace it if performance degrades.[16][17] |
| Ghost Peaks | Contamination in the mobile phase or injector; Late eluting peaks from a previous injection. | Use high-purity solvents and additives; Clean the injector port and loop; Implement a sufficient column wash step after each injection, especially in gradient methods.[14] |
| Poor Resolution | Inadequate separation conditions; Co-eluting impurities. | Optimize the mobile phase composition (organic solvent ratio, pH); Change to a different column stationary phase; For chiral separations, screen different chiral columns and mobile phases.[10][12] |
LC-MS Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity / Poor Ionization | Suboptimal ionization source parameters; Inappropriate mobile phase additives; Ion suppression from matrix components. | Optimize source voltage, gas flows, and temperatures; Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate; Improve sample cleanup or dilute the sample.[6][18] |
| Adduct Formation (e.g., [M+Na]+, [M+K]+) | Presence of salts in the sample or mobile phase. | Use high-purity solvents and reagents; Minimize the use of non-volatile buffers; The formation of specific adducts can sometimes be promoted for better sensitivity. |
| In-source Fragmentation | High source temperature or voltage. | Reduce the fragmentor/cone voltage and source temperature to minimize unwanted fragmentation in the source. |
| Mass Inaccuracy | Instrument requires calibration. | Perform a mass calibration of the instrument according to the manufacturer's recommendations. |
| Baseline Noise | Contaminated mobile phase or system; Electronic noise. | Use fresh, high-purity solvents; Flush the LC system and mass spectrometer; Ensure proper grounding of the instrument.[18] |
NMR Spectroscopy Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Poor shimming; Un-dissolved sample; Paramagnetic impurities; Chemical exchange. | Re-shim the instrument; Ensure the sample is fully dissolved; Filter the sample if necessary; For exchangeable protons (OH, NH), a D2O exchange experiment can be performed.[5] |
| Poor Signal-to-Noise Ratio | Low sample concentration; Insufficient number of scans. | Increase the sample concentration if possible; Increase the number of scans. |
| Overlapping Peaks | Insufficient magnetic field strength; Inappropriate solvent. | Use a higher field NMR instrument if available; Try a different deuterated solvent (e.g., benzene-d6) which can induce different chemical shifts.[5] |
| Phasing Problems | Incorrect phasing during data processing. | Carefully re-process the raw data and manually adjust the phase correction. |
| Residual Solvent Peaks | Incomplete removal of solvents from the sample. | Dry the sample under high vacuum for an extended period before dissolving in the deuterated solvent.[5] |
Data Presentation: Suggested Starting Analytical Conditions
Table 1: General HPLC Starting Conditions for this compound Analysis
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50-70% B, then increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 5-10 µL |
Table 2: General LC-MS Starting Conditions for this compound Analysis
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30-50% B, then increase to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MS Detection | Full Scan (e.g., m/z 100-1000) and/or Selected Ion Monitoring (SIM) |
Visualizations
References
- 1. Pharmaceutical Method Development | Lonza Small Molecules [lonza.com]
- 2. upm-inc.com [upm-inc.com]
- 3. pharmtech.com [pharmtech.com]
- 4. apicule.com [apicule.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chiral hplc method: Topics by Science.gov [science.gov]
- 14. hplc.eu [hplc.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. realab.ua [realab.ua]
- 18. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the rate of DBHDA-mediated conversion
Technical Support Center: DBHDA-Mediated Conversions
Welcome to the technical support center for this compound-mediated reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for converting cysteine residues to dehydroalanine (B155165) (Dha).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my conversion yield from cysteine to dehydroalanine (Dha) unexpectedly low?
A: Low conversion yields are a common issue and can stem from several factors:
-
Suboptimal pH: The reaction is highly pH-dependent. While high pH is often recommended, it can also promote undesirable side reactions like hydrolysis.[1] For some proteins, lowering the pH from 9 to a range of 6.5-7.0 has been shown to decrease hydrolysis and thereby increase the relative yield of the desired Dha product.[1]
-
Incorrect Temperature: Temperature affects the rates of both Dha formation and side reactions. While higher temperatures can be necessary, excessively low temperatures (e.g., 5°C) can dramatically slow the desired conversion, leading to the accumulation of intermediates.[1] The optimal temperature must be determined empirically for your specific protein.
-
Inaccessible Cysteine Residue: The target cysteine residue may be buried within the protein's three-dimensional structure, preventing access for the this compound reagent. Local structural constraints can hinder the necessary beta-elimination step.[1] Consider performing the reaction under denaturing conditions (e.g., using 6 M guanidinium (B1211019) chloride) to unfold the protein and improve accessibility.[1]
-
Reagent Quality: this compound is susceptible to moisture. Ensure it is stored as a powder at -20°C and dissolved in a dry solvent like DMSO immediately before use.[2] Contaminated or degraded reagents will lead to poor results.
Q2: I am observing a significant amount of a major byproduct. What is it and how can I minimize it?
A: The most common byproduct is a hydrolysis product, where a water molecule attacks the intermediate, leading to the substitution of the cysteine residue instead of its conversion to Dha.[1]
-
Minimization Strategy: The rate of this hydrolysis is highly pH-sensitive. As mentioned above, systematically lowering the reaction pH (e.g., from 9.0 down to 7.0 or 6.5) can significantly reduce the formation of this hydrolysis byproduct and improve your Dha yield.[1] While organic solvents like DMSO can also curb hydrolysis, they may simultaneously decrease the overall Dha formation and cause protein solubility issues.[1]
Q3: The reaction seems to stall, leaving a large amount of an intermediate product. What is happening?
A: If the reaction does not proceed to completion, you may be observing the accumulation of the cyanylated intermediate. This often occurs when the beta-elimination step is inhibited.
-
Cause: This issue is commonly observed at low temperatures. For instance, reducing the reaction temperature to 5°C has been shown to make the cyanylated intermediate the predominant product.[1]
-
Solution: Try increasing the incubation temperature (e.g., to 37°C). You can also include a non-nucleophilic base, such as 10 mM pyridine, in the reaction buffer to help facilitate the beta-elimination process.[1]
Q4: My protein precipitates out of solution during the reaction. How can I prevent this?
A: Protein precipitation can occur for a few reasons:
-
Solvent Effects: High concentrations of organic solvents like DMSO, sometimes added to reduce hydrolysis, can negatively impact protein solubility.[1]
-
Over-Modification: Excessive modification or cross-linking of the protein can alter its net charge and isoelectric point (pI), leading to reduced solubility and precipitation.[3]
-
Solution: Carefully optimize the concentration of this compound to avoid over-modification. If using co-solvents like DMSO, test a range of concentrations to find a balance between reducing side reactions and maintaining protein solubility.
Q5: What is the recommended buffer composition for the reaction?
A: The buffer should be chosen carefully to avoid components that can react with the reagents.
-
Avoid Primary Amines: Do not use buffers containing primary amines, such as Tris or glycine, as they can compete with the desired reaction.[3]
-
Recommended Buffers: Phosphate-based or HEPES buffers are generally suitable.
-
Additives: The reaction may require a reducing agent like TCEP to keep the cysteine in its reduced state.[1] Exhaustion of TCEP during long incubations can lead to the formation of disulfide-related side products.[1]
Data Presentation: Factors Influencing Reaction Products
The following tables summarize quantitative data from a study optimizing the conversion of Ubiquitin-G76C to its dehydroalanine form (Ub-G76Dha).[1]
Table 1: Effect of pH on Product Yield Reaction Conditions: 37°C, overnight incubation.
| pH | Yield of Ub-G76Dha-6H (%) | Yield of Hydrolysis Product (%) |
| 9.0 | ~80% (approx.) | High |
| 8.0 | Increased | Decreased |
| 7.0 | 89.5% | Low |
| 6.5 | No further improvement | Low |
Table 2: Effect of Temperature on Product Distribution Reaction Conditions: pH 7.0, overnight incubation.
| Temperature | Predominant Product |
| 37°C | Ub-G76Dha-6H (Desired Product) |
| Room Temp. | Mixture of Dha product and intermediates/byproducts |
| 5°C | Cyanylated Intermediate |
Experimental Protocols
Protocol: Conversion of Protein Cysteine to Dehydroalanine under Denaturing Conditions
This protocol is a generalized methodology based on procedures reported for ubiquitin mutants.[1] Optimization will be required for other proteins.
1. Reagent Preparation:
- This compound Stock: Prepare a stock solution of 2,5-dibromohexanediamide (this compound) in DMSO. Prepare fresh before use.
- Reaction Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) and adjust to the desired pH (e.g., pH 7.0). Add 6 M Guanidinium chloride (GndCl) if denaturing conditions are required.[1]
- Additives: Prepare stock solutions of any additives, such as pyridine.
2. Protein Preparation:
- Dialyze or buffer-exchange the purified protein containing the target cysteine into the reaction buffer without additives.
- Adjust the protein concentration to a suitable level (e.g., 50-100 µM).
3. Reaction Setup:
- To the protein solution, add the required reagents to their final concentrations. A typical reaction might include:
- Protein (e.g., 50 µM)
- This compound (optimize concentration, e.g., 5-10 mM)
- Pyridine (10 mM, to facilitate elimination)[1]
- Ensure all components are well mixed.
4. Incubation:
- Incubate the reaction mixture at the optimized temperature (e.g., 37°C) for a set duration (e.g., overnight).[1] Protect the reaction from light if using any light-sensitive reagents.
5. Analysis:
- Analyze the reaction products to determine the conversion efficiency. LC-MS is a highly effective method for identifying the desired product and any byproducts by their mass difference.[1]
Visualizations
Caption: The two-step reaction pathway for this compound-mediated conversion of cysteine to dehydroalanine.
Caption: A logical workflow for troubleshooting common issues in this compound-mediated conversion experiments.
References
- 1. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Confirming Dehydroalanine Formation: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers and scientists in drug development and peptide chemistry, the precise confirmation of dehydroalanine (B155165) (Dha) formation is a critical step in synthesizing modified peptides and proteins. Dehydroalanine, an unsaturated amino acid, serves as a versatile synthetic precursor for a wide array of post-translational modifications. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the unambiguous identification and characterization of this modification. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols.
NMR Spectroscopy for Dehydroalanine Confirmation
NMR spectroscopy allows for the direct observation of the unique vinyl protons and carbons of the dehydroalanine residue, providing definitive structural confirmation.[1] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for this purpose.
Key NMR Signatures of Dehydroalanine:
The formation of dehydroalanine from a precursor amino acid, such as serine or cysteine, results in the appearance of characteristic signals in both ¹H and ¹³C NMR spectra. The most telling evidence is the presence of two downfield singlet peaks in the ¹H NMR spectrum, corresponding to the two β-protons of the vinyl group (=CH₂).
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Dehydroalanine Residues
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 5.3 - 6.8 | Vinyl protons (β-protons) of Dha. Often appear as two distinct singlets.[2] |
| ¹³C | ~103 - 110 | α-carbon of Dha. |
| ¹³C | ~130 - 135 | β-carbon of Dha. |
| ¹³C | ~162 - 170 | Carbonyl carbon of Dha. |
Note: Chemical shifts can vary depending on the solvent, pH, and the surrounding amino acid sequence.[3]
Experimental Protocol: Synthesis and NMR Confirmation of a Dehydroalanine-Containing Dipeptide
This protocol outlines a general method for the synthesis of a dehydroalanine-containing dipeptide from a cysteine precursor, followed by its characterization using NMR spectroscopy.
Materials:
-
Boc-L-Cys-Gly-OMe
-
2-nitro-5-thiocyanatobenzoic acid (NTCB)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate (B84403) buffer (pH 7)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (400 MHz or higher recommended)[4]
Procedure:
-
Dehydroalanine Formation:
-
Dissolve Boc-L-Cys-Gly-OMe in a phosphate buffer (pH 7) under denaturing conditions.
-
Add TCEP to a final concentration of 0.5 mM to ensure the cysteine residue is in its reduced form.
-
Introduce 10 mM pyridine to the solution.
-
Add 5 mM NTCB to initiate the conversion of cysteine to dehydroalanine.
-
Incubate the reaction mixture at 37°C overnight.[5]
-
Purify the resulting Boc-L-Dha-Gly-OMe dipeptide using reverse-phase HPLC.
-
-
NMR Sample Preparation:
-
Lyophilize the purified dipeptide to obtain a dry powder.
-
Dissolve a small amount of the dried product in a suitable deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Look for the characteristic singlet peaks of the Dha vinyl protons between 5.3 and 6.8 ppm.
-
Acquire a ¹³C NMR spectrum. Identify the signals corresponding to the α-carbon, β-carbon, and carbonyl carbon of the Dha residue.
-
(Optional) Perform 2D NMR experiments, such as HSQC and HMBC, to further confirm the structure by correlating the proton and carbon signals of the dehydroalanine residue.
-
Workflow for NMR Confirmation of Dehydroalanine Formation
Caption: A flowchart illustrating the key steps from peptide synthesis to NMR-based confirmation of dehydroalanine.
Comparison with Alternative Methods
While NMR spectroscopy is a gold-standard for structural elucidation, other techniques can also be used to infer the formation of dehydroalanine.
Table 2: Comparison of Analytical Methods for Dehydroalanine Confirmation
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation.[1] Allows for quantification.[6] | Requires higher sample concentrations. Can be time-consuming. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity. Can be used to identify the mass shift corresponding to the conversion of Cys/Ser to Dha.[7] | Does not provide direct structural information. Isomeric species can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Provides information about functional groups. The C=C stretch of Dha can be observed.[8] | Bands can overlap with other functional groups, making interpretation complex. Less specific than NMR. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light. | Can be used to monitor the reaction progress if the precursor or product has a distinct chromophore. | Dehydroalanine itself does not have a strong UV-Vis absorption, limiting its direct detection. |
Pros and Cons of NMR vs. Alternative Methods
References
- 1. The formation of dehydroalanine residues in alkali-treated insulin and oxidized glutathione. A nuclear-magnetic-resonance study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Dehydrated Amino Acids in Natural Antimicrobial Peptides by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. rsc.org [rsc.org]
- 5. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dehydroalanine derived from cysteine is a common post-translational modification in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Functional Assays for Proteins Modified with 2,5-Dibromohexanediamide (DBHDA)
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to introduce precise changes into a protein's structure allows for the detailed study of its function, the mimicking of post-translational modifications (PTMs), and the creation of novel therapeutic conjugates. One powerful technique in this field is the use of 2,5-dibromohexanediamide (DBHDA) to convert cysteine residues into the reactive handle dehydroalanine (B155165) (Dha). This guide provides a comparative overview of functional assays for proteins modified using this this compound/Dha-based strategy, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound-mediated Protein Modification
This compound is a chemical reagent employed in a "tag-and-modify" strategy for the site-specific alteration of proteins. The process begins with the introduction of a cysteine residue at the desired modification site, typically through site-directed mutagenesis. This compound then selectively reacts with the thiol group of the cysteine, leading to its conversion into dehydroalanine, an α,β-unsaturated amino acid. This Dha residue serves as a versatile electrophile, readily undergoing Michael addition with various nucleophiles. This allows for the introduction of a wide range of functionalities, including mimics of phosphorylation and ubiquitination, fluorescent probes, and drug molecules.
This guide will explore functional assays in two key research areas where this compound-mediated modification has been impactful: the study of protein aggregation, exemplified by amyloid-beta (Aβ), and the analysis of ubiquitin signaling through the use of deubiquitinase (DUB) activity probes.
I. Functional Analysis of Modified Amyloid-Beta Aggregation
The aggregation of the Aβ peptide is a central event in the pathology of Alzheimer's disease. Studying the factors that influence this process is crucial for developing therapeutic interventions. The this compound/Dha method allows for the introduction of modifications that can mimic PTMs thought to play a role in Aβ aggregation.
Comparison of Aggregation Monitoring Assays
The most common method for monitoring amyloid fibril formation in vitro is the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet structures in amyloid fibrils, resulting in a significant increase in fluorescence intensity. | High-throughput, real-time monitoring of fibrillogenesis, relatively simple and cost-effective. | Can be biased by compounds that interfere with ThT fluorescence or binding.[1][2] Does not provide information on early-stage oligomers. | Fluorescence intensity over time (kinetic curve), lag time, and maximum fluorescence. |
| Transmission Electron Microscopy (TEM) | Direct visualization of fibril morphology. | Provides direct evidence of fibril formation and information on fibril structure. | Low-throughput, requires specialized equipment and expertise, not suitable for real-time monitoring. | Images of amyloid fibrils. |
| Circular Dichroism (CD) Spectroscopy | Measures changes in the secondary structure of the protein from random coil to β-sheet. | Provides information about the conformational changes during aggregation. | Lower throughput than ThT, requires higher protein concentrations. | CD spectra showing a shift to a β-sheet-rich conformation. |
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol is adapted from standard methods for monitoring Aβ aggregation.[3][4][5]
Materials:
-
Lyophilized Aβ peptide (e.g., Aβ42)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Aβ Peptide Preparation:
-
Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum to generate a thin film.
-
Store the dried peptide films at -80°C.
-
Immediately before use, dissolve the peptide film in DMSO to a concentration of 5 mM.
-
Dilute the DMSO stock into ice-cold PBS to the desired final concentration (e.g., 10 µM).
-
-
ThT Solution Preparation:
-
Prepare a 2.5 mM ThT stock solution in water.
-
Filter the stock solution through a 0.22 µm filter.
-
Dilute the ThT stock solution in PBS to a final working concentration of 25 µM.
-
-
Aggregation Assay:
-
In a 96-well black, clear-bottom plate, mix the prepared Aβ solution with the ThT working solution. The final volume in each well should be 100-200 µL.
-
Include control wells with PBS and ThT only (for background fluorescence).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the Aβ-containing wells.
-
Plot the fluorescence intensity as a function of time to generate aggregation curves.
-
From these curves, key parameters such as the lag time (the time to the onset of rapid aggregation) and the maximum fluorescence intensity can be determined.
-
II. Functional Analysis of Deubiquitinase (DUB) Activity
Deubiquitinases are proteases that remove ubiquitin from substrate proteins, playing a critical role in regulating a vast array of cellular processes. The this compound/Dha method can be used to generate ubiquitin-based activity probes to study DUB activity and specificity. These probes typically contain an electrophilic "warhead" at the C-terminus of ubiquitin that covalently reacts with the active site cysteine of a DUB.
Comparison of Ubiquitin-Based DUB Probes
Several types of ubiquitin-based probes with different reactive groups have been developed. The choice of probe can influence the specificity and efficiency of DUB labeling.
| Probe Type | Reactive Group (Warhead) | Mechanism of Action | Advantages | Disadvantages |
| Ubiquitin-Dehydroalanine (Ub-Dha) | Dehydroalanine | Michael addition of the DUB's active site cysteine to the α,β-unsaturated carbonyl of Dha. | Can be generated from a cysteine mutant using this compound, providing a relatively straightforward method for probe synthesis.[6][7][8] | The reactivity may be lower than other warheads, potentially leading to less efficient labeling of some DUBs. |
| Ubiquitin-Vinyl Sulfone (Ub-VS) | Vinyl sulfone | Michael addition of the active site cysteine. | Highly reactive and forms a stable covalent bond, leading to efficient labeling of many DUBs.[9][10] | Synthesis can be more complex than for Ub-Dha. |
| Ubiquitin-Vinyl Methyl Ester (Ub-VME) | Vinyl methyl ester | Michael addition of the active site cysteine. | Good reactivity and has been widely used for DUB profiling. | Can be less stable than Ub-VS. |
| Ubiquitin C-terminal Hydrazide | Hydrazide | Can be converted to a thioester for subsequent ligation or used in other chemical reactions. | Versatile intermediate for the synthesis of various ubiquitin conjugates.[11][12] | Not a direct activity-based probe for DUBs. |
Experimental Protocol: In-gel DUB Activity Assay using Ubiquitin-Vinyl Sulfone (Ub-VS)
This protocol describes a common method for assessing DUB activity in cell lysates using a commercially available ubiquitin probe.
Materials:
-
Cell lysate
-
HA-tagged Ubiquitin-Vinyl Sulfone (HA-Ub-VS) probe
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Anti-HA antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
DUB Labeling Reaction:
-
In a microcentrifuge tube, incubate a defined amount of cell lysate (e.g., 20-50 µg) with the HA-Ub-VS probe (typically at a final concentration of 1-2 µM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
As a negative control, pre-incubate a sample of the lysate with a general cysteine protease inhibitor like N-ethylmaleimide (NEM) before adding the probe.
-
-
SDS-PAGE and Western Blotting:
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with an anti-HA antibody to detect DUBs that have been covalently modified by the HA-Ub-VS probe.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
The appearance of bands corresponding to the molecular weight of DUB-probe adducts indicates the presence of active DUBs in the lysate.
-
The intensity of the bands can provide a semi-quantitative measure of the activity of different DUBs.
-
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the concepts and procedures described in this guide, the following diagrams have been generated using the Graphviz DOT language.
This compound-Mediated Protein Modification Workflow
Caption: Workflow for this compound-mediated protein modification.
Amyloid-Beta Aggregation Pathway and ThT Assay
Caption: Aβ aggregation and the principle of the ThT assay.
Deubiquitinase Activity Assay Workflow
Caption: Workflow for a DUB activity-based probe assay.
Conclusion
The this compound-mediated conversion of cysteine to dehydroalanine provides a powerful and versatile tool for the site-specific modification of proteins. This guide has provided a comparative overview of functional assays for proteins modified using this technique, with a focus on amyloid-beta aggregation and deubiquitinase activity. By presenting detailed experimental protocols and highlighting the advantages and disadvantages of different assay methodologies, this guide aims to equip researchers with the knowledge to design and execute robust functional studies of their modified proteins of interest. The continued development and application of such chemical biology tools will undoubtedly lead to further insights into complex biological processes and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. protocols.io [protocols.io]
- 5. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroalanine-based diubiquitin activity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel active site-directed probe specific for deubiquitylating enzymes reveals proteasome association of USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel active site-directed probe specific for deubiquitylating enzymes reveals proteasome association of USP14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Characterization Following DBHDA-Induced Cysteine to Dehydroalanine Conversion
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. The conversion of cysteine (Cys) to dehydroalanine (B155165) (Dha) is a powerful tool for site-specific protein engineering, enabling the introduction of a wide array of functionalities. This guide provides a comprehensive comparison of protein characterization following treatment with 2,5-dibromohexanediamide (DBHDA), a key reagent in this transformation, and other alternative methods. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this important bioconjugation strategy.
Introduction to Cysteine-to-Dehydroalanine Conversion
The transformation of a cysteine residue into the unsaturated amino acid dehydroalanine serves as a versatile chemical handle for protein modification.[1] Dha’s α,β-unsaturated carbonyl moiety makes it an excellent Michael acceptor, readily reacting with various nucleophiles under biocompatible conditions.[2] This allows for the "chemical mutagenesis" of proteins, where a wide variety of post-translational modifications (PTMs) can be mimicked or novel functionalities introduced.[2][3] This strategy has been successfully employed in the synthesis of antibody-drug conjugates, modified histones, and probes for studying ubiquitination pathways.[2][4]
Comparative Analysis of Reagents for Dha Formation
While this compound is a prominent reagent for this conversion, several alternatives exist, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific protein, desired reaction conditions, and downstream applications.
| Reagent | Mechanism | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound (2,5-dibromohexanediamide) | Bis-alkylation of the cysteine thiol followed by elimination.[4][5] | Aqueous buffer, often at a slightly basic pH.[4] | Water-soluble, rapid, and highly selective for cysteine.[5] | May require elevated pH for optimal efficiency.[4] |
| MDBP (methyl 2,5-dibromopentanoate) | Similar to this compound; bis-alkylation followed by elimination.[4] | Aqueous buffer, typically at a high pH.[4] | Effective for Cys to Dha conversion.[4] | High pH may not be suitable for all proteins.[4] |
| NTCB (2-nitro-5-thiocyanatobenzoic acid) | Forms an S-cyano-cysteine intermediate, which undergoes β-elimination.[4][6] | Can be effective at neutral pH (pH 7) under denaturing conditions.[4] | Milder pH conditions compared to this compound/MDBP.[4] | Efficiency can be low for internal cysteine residues.[4][6] |
| MSH (O-mesitylenesulfonylhydroxylamine) | Oxidative elimination of the cysteine thiol.[1][7][8] | Aqueous media, can be very rapid.[1] | Efficient and robust, compatible with methionine residues.[7][8] | Can have cross-reactivity with other nucleophilic amino acids under certain conditions.[7] |
Structural and Functional Consequences of Dha Formation
The introduction of a dehydroalanine residue can have significant impacts on the structure and function of a protein.
-
Conformational Changes: The planar structure of Dha can induce specific secondary structures, such as inverse γ-turns in peptides.[9][10]
-
Increased Reactivity: As a potent Michael acceptor, Dha can react with endogenous nucleophiles like glutathione (B108866) or the side chains of lysine (B10760008) and histidine, potentially leading to protein cross-linking and aggregation.[3] This is a mechanism that has been observed in protein aging and cataract formation.[3][11]
-
Altered Solubility: The conversion of cysteine to the more hydrophobic Dha can lead to a decrease in protein solubility, potentially causing the protein to shift to the insoluble fraction.
Experimental Protocols for Characterization
The characterization of proteins after this compound treatment and subsequent modification relies on a suite of analytical techniques, primarily mass spectrometry and NMR spectroscopy.
Protocol 1: General Procedure for this compound-Mediated Cysteine to Dehydroalanine Conversion
-
Protein Preparation: The protein of interest containing one or more cysteine residues is purified and buffer-exchanged into a suitable reaction buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7-8).
-
Reagent Preparation: A stock solution of this compound is prepared in an organic solvent such as DMSO.[12]
-
Reaction: The this compound solution is added to the protein solution in a specific molar excess. The reaction is typically incubated at room temperature or 37°C for a designated period.
-
Quenching and Purification: The reaction can be quenched by the addition of a thiol-containing reagent. The modified protein is then purified from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.
Protocol 2: Mass Spectrometry-Based Characterization (Bottom-Up Proteomics)
-
Sample Preparation: The Dha-modified protein is denatured, reduced (if other disulfide bonds are present and need to be analyzed), and alkylated (e.g., with iodoacetamide (B48618) to cap any remaining free cysteines).[13]
-
Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.[13][14]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of Dha is confirmed by a characteristic mass shift in the modified peptide. The modification site is pinpointed by the fragmentation pattern in the MS/MS spectrum.
Protocol 3: NMR Spectroscopy for Structural Analysis
-
Sample Preparation: The Dha-containing protein or peptide is purified and dissolved in a suitable buffer, often with the addition of D₂O.
-
NMR Data Acquisition: A suite of NMR experiments, including 1H, 13C, and 2D experiments (e.g., COSY, TOCSY, NOESY), are performed.[9][16][17]
-
Data Analysis: The chemical shifts of the protons and carbons of the Dha residue are identified. Nuclear Overhauser effect (NOE) data can provide information about through-space proximity of protons, helping to elucidate the local conformation around the Dha residue.[9]
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows involved in the characterization of proteins after this compound treatment.
Caption: Mechanism of this compound-mediated Cys to Dha conversion and subsequent modification.
Caption: Experimental workflow for the characterization of Dha-modified proteins.
Conclusion
The conversion of cysteine to dehydroalanine using reagents like this compound is a robust and versatile strategy for site-specific protein modification. A thorough characterization of the resulting protein is crucial to understand the structural and functional implications of this modification. By employing a combination of mass spectrometry and NMR spectroscopy, researchers can confirm the site of modification and elucidate its impact on the protein's conformation and activity. This guide provides a framework for comparing different methodologies and implementing the necessary experimental protocols to successfully characterize proteins after this compound treatment, thereby empowering further advancements in chemical biology and drug development.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00174K [pubs.rsc.org]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile conversion of cysteine and alkyl cysteines to dehydroalanine on protein surfaces: versatile and switchable access to functionalized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and conformational studies on dehydroalanine-containing model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Human protein aging: modification and crosslinking through dehydroalanine and dehydrobutyrine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09880H [pubs.rsc.org]
- 17. rsc.org [rsc.org]
A Comparative Guide to Dehydroalanine Synthesis in Proteins: DBHDA vs. Alternative Methods
For researchers, scientists, and drug development professionals, the site-specific conversion of cysteine to dehydroalanine (B155165) (Dha) is a powerful tool for protein engineering, enabling the introduction of post-translational modifications, bioconjugation, and the study of protein function. 2,5-Dibromohexanediamide (DBHDA) has emerged as a popular reagent for this transformation. This guide provides an objective comparison of this compound's performance against key alternative chemical methods, supported by experimental data, to aid in the selection of the optimal strategy for your specific protein context.
Overview of Cysteine-to-Dehydroalanine Conversion Methods
The chemical conversion of cysteine to the electrophilic dehydroalanine residue opens a gateway for a variety of subsequent modifications via Michael addition. This "tag-and-modify" strategy is valued for its versatility. The primary methods for this conversion involve bis-alkylation and elimination, with this compound being a prominent reagent. However, alternatives such as Methyl 2,5-dibromopentanoate (MDBP) and 2-nitro-5-thiocyanatobenzoic acid (NTCB) offer different reactivity profiles and may be advantageous in certain contexts.
Quantitative Comparison of Reagent Efficiency
The efficiency of cysteine-to-Dha conversion is highly dependent on the protein substrate, the specific location of the cysteine residue, and the reaction conditions. Below is a summary of reported yields for this compound and its alternatives in various protein contexts.
| Reagent | Protein | Cysteine Position | Yield (%) | Reaction Time | Key Conditions |
| This compound | Amyloid-β (Aβ40) fusion protein | Internal | High (not specified quantitatively) | 3 hours | Room temperature, pH 8.0[1] |
| Single-domain antibody | Not specified | >95% | Not specified | pH 8.0, 37°C | |
| Histone H3 | Internal | Not specified quantitatively | Not specified | Not specified[1] | |
| MDBP | Peptides with multiple cysteines | Multiple | Good (>60% isolated yield for bis-Dha) | Not specified | Avoids stapled by-products seen with other reagents[2] |
| NTCB | Ubiquitin (Ub-G76C) | C-terminal | ~80-90% | Overnight | pH 7.0-9.0, 37°C, denaturing conditions can be used[3][4] |
| Ubiquitin-like proteins (Ubls) | C-terminal | High (near completion) | Overnight | pH 7.0, 37°C, denaturing conditions[3][4] | |
| Ubiquitin (Ub-K63C) | Internal | Trace amounts (mostly hydrolysis) | Overnight | pH 7.0, 37°C[3] |
Note: Direct quantitative comparisons across different studies are challenging due to variations in experimental setups. The data presented here are extracted from individual studies and serve as a guideline.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these chemical transformations.
Protocol 1: Cysteine to Dehydroalanine Conversion using this compound
This protocol is adapted from the modification of an Amyloid-β fusion protein[1].
-
Protein Preparation: Purify the cysteine-containing protein of interest. Ensure the protein is in a suitable buffer, for example, 0.1 M sodium phosphate (B84403) buffer at pH 8.0.
-
Reduction (Optional but recommended): If disulfide bonds are present or suspected, reduce the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
This compound Reaction:
-
Prepare a stock solution of this compound in an organic solvent such as DMF.
-
Add the this compound stock solution to the protein solution to a final concentration typically in the range of 10-50 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at room temperature (or 37°C for potentially faster reaction) with gentle shaking for 1-3 hours.
-
-
Reaction Monitoring and Quenching: Monitor the reaction progress by mass spectrometry to observe the expected mass decrease of 34 Da corresponding to the conversion of cysteine to dehydroalanine. Once the reaction is complete, excess this compound can be removed by dialysis or a desalting column.
Protocol 2: Cysteine to Dehydroalanine Conversion using MDBP
This method is particularly useful for peptides containing multiple cysteines to avoid intramolecular crosslinking[2].
-
Peptide/Protein Preparation: Dissolve the cysteine-containing peptide or protein in a suitable buffer system.
-
Reaction Setup:
-
Add a reducing agent such as TCEP to the reaction mixture.
-
Add methyl 2,5-dibromopentanoate (MDBP) to the solution. The optimal stoichiometry of MDBP to cysteine residues should be determined, but an excess of the reagent is typically used.
-
The reaction is often carried out in the presence of a base.
-
-
Incubation and Monitoring: Incubate the reaction mixture and monitor the conversion to dehydroalanine by mass spectrometry.
-
Purification: Purify the modified peptide or protein using standard chromatographic techniques such as HPLC.
Protocol 3: Cysteine to Dehydroalanine Conversion using NTCB
This protocol is highly efficient for proteins with a C-terminal cysteine and is based on the modification of Ubiquitin[3][4].
-
Protein Preparation: Prepare the protein solution in a buffer at the desired pH (typically pH 7.0 to 9.0). For internal cysteines that are not readily accessible, the addition of a denaturant like 6 M guanidinium (B1211019) chloride may be necessary.
-
Reaction Mixture:
-
To the protein solution, add TCEP to a final concentration of 0.5 mM.
-
Add pyridine (B92270) to a final concentration of 10 mM.
-
Add 2-nitro-5-thiocyanatobenzoic acid (NTCB) to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture overnight at 37°C.
-
Analysis: Analyze the reaction products by LC-MS to confirm the conversion of cysteine to dehydroalanine. The yield can be quantified based on the peak areas of the starting material and the product in the mass chromatogram[3].
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: General mechanism of this compound-mediated conversion of cysteine to dehydroalanine.
Caption: General experimental workflow for cysteine to dehydroalanine conversion.
Logical Relationships and Considerations
The choice of reagent for cysteine-to-dehydroalanine conversion is a critical decision that impacts the efficiency and success of subsequent protein modifications. The following logical diagram outlines the key factors to consider when selecting a method.
Caption: Decision tree for selecting a cysteine-to-dehydroalanine conversion method.
Conclusion
This compound is a robust and widely used reagent for the conversion of cysteine to dehydroalanine, demonstrating high efficiency in various protein contexts, particularly for single, accessible cysteine residues. However, for specific applications, alternative reagents may offer significant advantages. NTCB provides an exceptionally efficient method for modifying C-terminal cysteines, often yielding near-quantitative conversion. For proteins or peptides containing multiple cysteines where intramolecular cross-linking is a concern, MDBP has been shown to be a superior choice, minimizing the formation of undesired stapled by-products.
The selection of the optimal reagent and protocol requires careful consideration of the protein's structural context, the location of the target cysteine, and the presence of other reactive residues. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions and to develop a tailored approach for their specific protein modification needs.
References
- 1. mdpi.com [mdpi.com]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Protein Function: A Guide to DBHDA-Mediated Protein Mutagenesis
For researchers, scientists, and drug development professionals, the ability to precisely modify proteins is paramount to understanding their function and developing novel therapeutics. This guide provides a comprehensive comparison of 2,5-Dibromohexanediamide (DBHDA) with other chemical mutagenesis techniques for the site-specific modification of proteins. We present supporting data, detailed experimental protocols, and visual workflows to empower researchers in selecting the optimal method for their needs.
The Power of Chemical Mutagenesis
Traditional site-directed mutagenesis operates at the genetic level, introducing changes to the DNA that encodes a protein.[1] While powerful, this approach is limited to the 20 canonical amino acids. Chemical mutagenesis, specifically post-translational mutagenesis, offers a complementary strategy to install a vast array of non-canonical amino acids and post-translational modifications (PTMs) directly onto a purified protein.[2] This is often achieved by converting a uniquely placed cysteine residue into the electrophilic dehydroalanine (B155165) (Dha), which can then be modified with a variety of nucleophiles.[3][4]
This compound at the Forefront of Dehydroalanine Synthesis
This compound has emerged as a widely used reagent for the conversion of cysteine to dehydroalanine.[2] The reaction proceeds via a bis-alkylation of the cysteine thiol, forming a cyclic sulfonium (B1226848) salt, which then undergoes elimination to yield the Dha residue.[5] This method provides a robust platform for installing a diverse range of chemical modifications into proteins.
Comparative Analysis of Dehydroalanine Formation Methods
This compound is not the only reagent available for generating dehydroalanine from cysteine. Methyl 2,5-dibromopentanoate (MDBP) and 2-nitro-5-thiocyanatobenzoic acid (NTCB) are notable alternatives.[3] The choice of reagent can significantly impact reaction conditions and efficiency.
| Feature | This compound (2,5-Dibromohexanediamide) | MDBP (Methyl 2,5-dibromopentanoate) | NTCB (2-nitro-5-thiocyanatobenzoic acid) |
| Mechanism | Bis-alkylation followed by elimination[3][5] | Bis-alkylation followed by elimination[3] | Cyanylation followed by β-elimination[3] |
| Typical pH | High pH (alkaline) is often required for efficient conversion.[3] | Similar to this compound, often requiring high pH.[3] | Can be optimized to work efficiently at a neutral pH of 7.[3] |
| Typical Temperature | Can range from room temperature to 37°C or higher.[3] | May require elevated temperatures for efficient conversion.[3] | Typically performed at 37°C.[3] |
| Yield | Generally good, but can be protein and context-dependent. | Comparable to this compound. | High yields, approaching completion, have been reported, especially for C-terminal cysteines.[3] |
| Advantages | Commercially available and well-established in the literature. | Effective for Dha formation. | Works under milder pH conditions, which can be beneficial for sensitive proteins; high yields reported.[3] |
| Disadvantages | High pH and temperature may be harsh for some proteins.[3] | Similar to this compound, potentially harsh reaction conditions.[3] | Efficiency can be lower for internally located cysteine residues.[3] |
| Key Considerations | Protein stability at high pH. | Protein stability at high pH and temperature. | Location of the target cysteine residue (C-terminal is optimal).[3] |
Experimental Protocols
Site-Directed Mutagenesis to Introduce a Cysteine Residue
The first step in this chemical mutagenesis workflow is the introduction of a unique cysteine residue at the desired modification site within the protein of interest. This is typically achieved using standard site-directed mutagenesis kits and protocols. The success of the mutagenesis should be confirmed by DNA sequencing.
Recombinant Protein Expression and Purification
The cysteine-mutant protein is then expressed in a suitable host system (e.g., E. coli) and purified using standard chromatography techniques. It is crucial to ensure that the purified protein is in a reduced state before proceeding to the next step.
Conversion of Cysteine to Dehydroalanine using this compound
Materials:
-
Purified, reduced cysteine-mutant protein
-
This compound reagent
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 8.0)
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Protocol:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a reducing agent, such as TCEP, to a final concentration of 1-5 mM to ensure the cysteine residue is fully reduced.
-
Add the this compound stock solution to the protein solution. The final concentration of this compound will need to be optimized but is typically in the range of 10-50 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for several hours. The reaction progress should be monitored by mass spectrometry to confirm the conversion of cysteine to dehydroalanine (mass change of -34 Da).
-
Once the reaction is complete, remove the excess this compound and byproducts using a desalting column.
Michael Addition for Post-Translational Modification
The newly formed dehydroalanine residue is a Michael acceptor and can react with a variety of thiol-containing nucleophiles to introduce the desired modification.
Materials:
-
Dehydroalanine-containing protein
-
Thiol-containing nucleophile (e.g., a fluorescent probe with a thiol group, a synthetic peptide, or a small molecule)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Protocol:
-
Dissolve the dehydroalanine-containing protein in the reaction buffer.
-
Add the thiol-containing nucleophile in excess. The required excess will depend on the reactivity of the nucleophile and should be optimized.
-
Incubate the reaction at room temperature or 37°C. The reaction progress can be monitored by mass spectrometry, looking for the addition of the nucleophile's mass to the protein.
-
Once the reaction is complete, purify the modified protein using appropriate chromatography techniques to remove the excess nucleophile.
Visualizing the Workflow and Applications
The power of this compound-mediated mutagenesis lies in its ability to probe complex biological systems. Below are visualizations of the experimental workflow and an example of its application in studying the ubiquitin pathway.
Caption: Experimental workflow for this compound-mediated protein mutagenesis.
This compound-mediated chemical mutagenesis has been instrumental in creating ubiquitin probes to study the intricate ubiquitin signaling pathway.[6][7] Ubiquitin, a small regulatory protein, is attached to substrate proteins in a process called ubiquitination, which can signal for their degradation or alter their function. By creating ubiquitin with a C-terminal dehydroalanine, researchers can generate probes that covalently trap enzymes involved in the ubiquitination cascade, such as deubiquitinases (DUBs).[8]
Caption: Application of this compound in studying the ubiquitin pathway.
Conclusion
This compound-mediated conversion of cysteine to dehydroalanine is a powerful and versatile tool for site-specific protein mutagenesis. It enables the introduction of a wide range of chemical modifications, facilitating in-depth studies of protein function and the development of novel protein-based therapeutics. While alternatives like MDBP and NTCB exist and may be advantageous under specific conditions, this compound remains a robust and widely accessible option for researchers. Careful consideration of the target protein's properties and the desired modification will guide the selection of the most appropriate chemical mutagenesis strategy.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 7. Activity-enhancing mutations in an E3 ubiquitin ligase identified by high-throughput mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating Protein Modification: A Comparative Guide to the DBHDA Method and its Alternatives
For researchers, scientists, and drug development professionals seeking to harness the power of protein modification, the site-specific introduction of dehydroalanine (B155165) (Dha) serves as a versatile gateway to a vast array of functionalities. The 2,5-dibromohexanediamide (DBHDA) method has emerged as a popular technique for converting cysteine residues into this valuable reactive handle. However, a thorough understanding of its limitations is crucial for successful experimental design. This guide provides an objective comparison of the this compound method with its primary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The this compound Method: A Double-Edged Sword
The this compound method is a chemical approach that transforms cysteine residues into dehydroalanine through a bis-alkylation and elimination process. This "tag-and-modify" strategy is prized for its ability to create a site-specific reactive center that can then be targeted by various nucleophiles to introduce post-translational modifications, labels, or other chemical moieties.
Despite its utility, the this compound method is not without its drawbacks. A significant limitation is the frequent requirement for high pH and elevated temperatures to achieve efficient conversion, conditions that can be detrimental to the stability and function of many proteins.[1] Furthermore, in certain protein microenvironments, the reaction can stall at a stable sulfonium (B1226848) intermediate, preventing the desired elimination to form Dha.[2]
Comparative Analysis of Dehydroalanine Formation Methods
To provide a clear overview of the available techniques, the following tables summarize the key characteristics and performance metrics of the this compound method and its principal alternatives.
| Method | Starting Residue | Reagent(s) | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Limitations |
| This compound | Cysteine | 2,5-dibromohexanediamide (this compound) | pH 8.0-9.0, 37-50°C | Variable, can be high (>90%) but protein-dependent | Commercially available reagent; good selectivity for cysteine. | High pH and temperature may be required; formation of stable sulfonium intermediates can prevent reaction completion.[1][2] |
| MSH | Cysteine | O-mesitylenesulfonylhydroxylamine (MSH) | pH 7.0-8.0, Room Temperature | Generally high (>90%) | Mild reaction conditions; rapid conversion. | Potential for side reactions with other nucleophilic residues (e.g., Lys, His).[3] |
| NTCB | Cysteine | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | pH 7.0, Room Temperature to 37°C | High for terminal Cys (>90%); low for internal Cys | Mild reaction conditions; highly efficient for C-terminal cysteines. | Inefficient for internal cysteines; can lead to peptide bond cleavage as a side reaction.[4][5] |
| From Selenocysteine (B57510) | Selenocysteine | Oxidizing agents (e.g., H₂O₂, NaIO₄) | Mild, near-neutral pH | High (>95%) | High efficiency and specificity. | Requires incorporation of the non-canonical amino acid selenocysteine into the protein. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in the laboratory.
Protocol 1: Dehydroalanine Formation using the this compound Method
This protocol is a general guideline for the conversion of a cysteine residue to dehydroalanine in a purified protein using this compound. Optimization of pH, temperature, and incubation time may be necessary for specific proteins.
Materials:
-
Purified protein containing a single reactive cysteine in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
2,5-dibromohexanediamide (this compound) stock solution (e.g., 100 mM in DMSO)
-
Reducing agent (e.g., TCEP-HCl)
-
Quenching solution (e.g., 1 M β-mercaptoethanol)
-
Analytical tools for monitoring the reaction (e.g., LC-MS)
Procedure:
-
Protein Preparation: Ensure the target cysteine residue is in a reduced state. If necessary, treat the protein solution with a 5-10 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.
-
Reaction Setup: In a microcentrifuge tube, add the protein solution to a final concentration of 10-50 µM.
-
This compound Addition: Add the this compound stock solution to the protein solution to achieve a final concentration of 10-50 mM. The final DMSO concentration should ideally be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation. The optimal time and temperature should be determined empirically for each protein.
-
Reaction Monitoring: At various time points, take aliquots of the reaction mixture and quench the reaction by adding a large excess of β-mercaptoethanol. Analyze the samples by LC-MS to monitor the conversion of the starting material to the Dha-containing protein (mass decrease of 34 Da).
-
Purification: Once the reaction is complete, the modified protein can be purified from excess reagents and byproducts using standard techniques such as dialysis, size-exclusion chromatography, or affinity chromatography.
Protocol 2: Dehydroalanine Formation using the MSH Method
This protocol outlines the general procedure for the oxidative elimination of a cysteine residue to dehydroalanine using MSH.
Materials:
-
Purified protein with a target cysteine in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)
-
O-mesitylenesulfonylhydroxylamine (MSH) stock solution (e.g., 100 mM in a minimal amount of organic solvent like acetonitrile (B52724) or DMSO)
-
Quenching solution (e.g., DTT or β-mercaptoethanol)
-
Analytical tools (e.g., LC-MS)
Procedure:
-
Protein Preparation: As with the this compound method, ensure the target cysteine is reduced.
-
Reaction Setup: Prepare the protein solution at a concentration of 10-50 µM.
-
MSH Addition: Add the MSH stock solution to the protein solution to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by LC-MS after quenching aliquots with a reducing agent.
-
Purification: Purify the modified protein as described for the this compound method.
Protocol 3: Dehydroalanine Formation using the NTCB Method
This protocol is adapted for the conversion of a C-terminal cysteine to dehydroalanine using NTCB.
Materials:
-
Purified protein with a C-terminal cysteine in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
2-nitro-5-thiocyanatobenzoic acid (NTCB) stock solution (e.g., 100 mM in DMSO)
-
Analytical tools (e.g., LC-MS)
Procedure:
-
Protein Preparation: Ensure the C-terminal cysteine is reduced.
-
Reaction Setup: Prepare the protein solution at a concentration of 10-50 µM.
-
NTCB Addition: Add the NTCB stock solution to a final concentration of 5-10 mM.
-
Incubation: Incubate the reaction at room temperature to 37°C for 2-16 hours.
-
Reaction Monitoring: Monitor the formation of the Dha-containing protein by LC-MS.
-
Purification: Purify the modified protein using appropriate chromatography techniques.
Visualizing the Pathways
To better illustrate the chemical transformations and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Modification via Dehydroalanine Formation: A Focus on DBHDA and its Alternatives
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern biotechnology. It enables the introduction of probes, therapeutic payloads, and mimics of post-translational modifications (PTMs) to elucidate and modulate protein function. A key strategy in this field is the conversion of cysteine residues to the reactive dehydroalanine (B155165) (Dha), which then serves as a versatile chemical handle for a variety of subsequent modifications. This guide provides a comparative overview of 2,5-dibromohexanediamide (DBHDA), a prominent reagent for this transformation, and its alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Dehydroalanine Formation Reagents
The selection of a reagent for converting cysteine to dehydroalanine is critical and depends on factors such as the protein's stability, the desired reaction conditions, and the required efficiency. Below is a summary of the performance of this compound and its common alternatives.
| Reagent | Typical Reaction Conditions | Reaction Time | Reported Yield | Key Advantages | Limitations |
| This compound | pH 8.0-9.0, 37°C | 1-3 hours | High | Water-soluble, stable, commercially available, and broadly applicable.[1] | May require slightly basic conditions which might not be suitable for all proteins. |
| MDBP | pH 8.0, 37°C | ~1 hour | High | Often the reagent of choice for sensitive proteins.[1] | Less commonly cited than this compound. |
| MSH | pH 6.0-9.0, 0°C to RT | Nearly instantaneous | High | Very rapid reaction. | Can exhibit side reactivity with other nucleophilic amino acids (Met, Lys, His, Asp, Glu).[1] |
| NTCB | pH 7.0, 37°C | Overnight | High (especially for C-terminal Cys) | Highly effective for C-terminal cysteines under mild pH.[2][3][4] | Efficiency varies for internal cysteines, with hydrolysis being a competing reaction.[3][4][5] |
Note: Yields are highly dependent on the specific protein and reaction conditions.
Experimental Workflows and Logical Relationships
The overall process of protein modification via dehydroalanine formation follows a "tag-and-modify" strategy. This involves the initial conversion of a cysteine residue to a dehydroalanine "tag," which is then subsequently modified by a nucleophile of interest.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DBHDA: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 2,5-Dibromohexanediamide (DBHDA), a reagent used in synthetic biology. This guide provides procedural, step-by-step instructions to ensure the safety of researchers and compliance with laboratory waste regulations.
This compound (2,5-Dibromohexanediamide) is a chemical reagent utilized in bioconjugation and synthetic biology. Due to its brominated organic nature, it requires specific disposal procedures to mitigate potential environmental and health risks. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Key Chemical and Safety Data
The following table summarizes the essential quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀Br₂N₂O₂[1] |
| Molecular Weight | 301.96 g/mol [1] |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| Hazard Classifications | Skin Irritant (H315), Serious Eye Irritant (H319)[1] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Experimental Protocol for Proper Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure, in solution, or as waste), it is mandatory to wear appropriate PPE to prevent skin and eye contact.[1]
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat must be worn.
2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Designated Waste Container: All this compound waste, including contaminated consumables (e.g., pipette tips, gloves, weigh boats), must be collected in a designated "Halogenated Organic Waste" container.
-
Incompatible Wastes: Do not mix this compound waste with non-halogenated organic waste, strong acids, bases, or oxidizers.
-
Solid vs. Liquid Waste: If institutional procedures require, segregate solid this compound waste from solutions containing this compound.
3. Container Labeling: Properly label the waste container to ensure safe handling and disposal by environmental health and safety (EHS) personnel.
-
Contents: Clearly label the container with "Halogenated Organic Waste" and list "2,5-Dibromohexanediamide" or "this compound" as a component.
-
Hazard Symbols: Affix the appropriate hazard symbols (e.g., irritant).
4. Storage of Waste: Store the halogenated organic waste container in a designated and safe location within the laboratory.
-
Location: Store in a well-ventilated area, such as a satellite accumulation area or within a fume hood.
-
Container Integrity: Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.
5. Spill Management: In the event of a this compound spill, follow these procedures to safely clean the affected area.
-
Small Spills (Solid): Carefully sweep the solid material into a designated "Halogenated Organic Waste" container. Avoid generating dust.
-
Small Spills (Liquid/Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the absorbed material and place it in the "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area with a suitable solvent or soap and water. The cleaning materials should also be disposed of as halogenated organic waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
6. Final Disposal:
-
EHS Collection: Arrange for the collection of the "Halogenated Organic Waste" container by your institution's EHS department.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for 1,6-Hexanediol diacrylate (HDDA)
Disclaimer: The following information is provided for 1,6-Hexanediol diacrylate (HDDA), as "DBHDA" is not a recognized chemical identifier. It is presumed to be a typographical error.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,6-Hexanediol diacrylate (HDDA). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for HDDA.
Table 1: Physical and Chemical Properties of 1,6-Hexanediol diacrylate
| Property | Value |
| CAS Number | 13048-33-4[1][2] |
| Molecular Formula | C₁₂H₁₈O₄[1] |
| Molecular Weight | 226.28 g/mol [3] |
| Physical Description | Clear yellow liquid with a mild ester-like odor[3] |
| Boiling Point | >100°C (polymerizes) |
| Melting Point | 5°C |
| Density | 1.01 g/cm³ at 25°C[2] |
| Vapor Pressure | 0.0006 hPa at 20°C[4] |
| Flash Point | >200°F (>93.3°C)[3] |
Table 2: Occupational Exposure Limits for 1,6-Hexanediol diacrylate
| Organization | Limit |
| AIHA WEEL (8h TWA) | 1 mg/m³[1] |
Table 3: GHS Hazard Classification for 1,6-Hexanediol diacrylate
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2][4][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2][5] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][2][5][6][7] |
| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life[2] |
| Chronic Aquatic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[2][8] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to the following procedural steps is mandatory when handling HDDA to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle HDDA in a well-ventilated area.[5][8] A chemical fume hood is recommended to control vapors and mists.[9]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[4]
-
Ignition Sources: Keep the chemical away from open flames, sparks, and hot surfaces.[5][7] Use non-sparking tools.[5]
Personal Protective Equipment (PPE) Selection and Use
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]
-
Skin Protection:
-
Respiratory Protection:
-
If exposure limits are exceeded or if irritation is experienced, use a NIOSH-approved full-face chemical cartridge respirator with appropriate organic vapor cartridges.[10]
-
A half-face respirator with the same cartridges and airtight goggles can be a substitute, but offers a lower level of protection.[10]
-
Handling and Storage Procedures
-
Avoid Contact: Prevent all contact with skin and eyes.[5] Do not breathe mist, gas, or vapors.[5]
-
Hygiene: Wash hands thoroughly after handling.[5][6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5][6]
-
Storage:
Accidental Release Measures
-
Isolate the Area: In case of a spill, immediately isolate the leak area in all directions for at least 50 meters for liquids.[12]
-
Personal Precautions: Evacuate personnel to a safe area.[5] Wear the appropriate PPE as described above.[5]
-
Containment and Cleanup:
Disposal Plan
-
Waste Containers: Dispose of HDDA and any contaminated materials in suitable, labeled, and closed containers.[5]
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[6][11] Do not allow the chemical to enter drains or waterways.[4][5]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[6]
Mandatory Visualization
The following workflow diagram illustrates the essential steps for the safe handling of 1,6-Hexanediol diacrylate in a laboratory setting.
Caption: Workflow for the safe handling of 1,6-Hexanediol diacrylate (HDDA).
References
- 1. ashland.com [ashland.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,6-HEXANEDIOL DIACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 4. arkema.com [arkema.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 10. 1,6-Hexanediol diacrylate | C12H18O4 | CID 25644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. 1,6-HEXANEDIOL DIACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
